(Rac)-OSMI-1
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGLWQQAMROOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-OSMI-1 Mechanism of Action: A Technical Guide
Introduction
(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2][3][4] OGT is the sole mammalian enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and ubiquitous post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes. OSMI-1 inhibits protein O-GlcNAcylation across various mammalian cell lines, serving as a crucial chemical probe to elucidate the functional roles of OGT and the O-GlcNAc modification.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
The primary mechanism of action of OSMI-1 is the direct inhibition of O-GlcNAc Transferase (OGT). OGT catalyzes the transfer of GlcNAc from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to target proteins. This process is reversed by the enzyme O-GlcNAcase (OGA), which removes the modification. By inhibiting OGT, OSMI-1 disrupts this dynamic cycle, leading to a global reduction in protein O-GlcNAcylation.[7]
Quantitative Data
The inhibitory activity and cellular effects of OSMI-1 have been quantified across various assays and models.
| Parameter | Value | Target/System | Assay Type | Reference(s) |
| IC₅₀ | 2.7 µM | Full-length human OGT (ncOGT) | Coupled enzyme assay / Radiometric capture | [1][4][5][6][7][8] |
| Cell Viability (EC₅₀) | ~50 µM (at 24h) | Chinese Hamster Ovary (CHO) cells | Cell viability assay | [5][9][10] |
| LC₅₀ (12h) | 56 µM (0.031 mg/mL) | Zebrafish model | In vivo acute toxicity | [5][10] |
| LC₅₀ (24h) | 45 µM (0.025 mg/mL) | Zebrafish model | In vivo acute toxicity | [5][10] |
| Effective Concentration | 10 - 100 µM | Various mammalian cell lines | Reduction of global O-GlcNAcylation | [5][7] |
| Effective Concentration | 50 µM | Rat cortical neurons | Induction of autophagy | [8] |
| Effective Concentration | 25 µM | Neonatal rat ventricular myocytes | Induction of p38 phosphorylation | [11] |
| Effective Concentration | 25 µM | Primary Natural Killer (NK) cells | Inhibition of cytotoxic function | [12] |
Cellular Effects and Signaling Pathways
Inhibition of OGT by OSMI-1 triggers a cascade of downstream cellular events, demonstrating the integral role of O-GlcNAcylation in various signaling pathways.
On-Target Engagement in Cells
Direct evidence of OSMI-1's activity in cells includes:
-
Reduced Glycosylation of Nucleoporin 62 (Nup62): Treatment with OSMI-1 causes a noticeable shift of Nup62 to a lower molecular weight on a Western blot, which is consistent with the loss of multiple O-GlcNAc residues.[7][9]
-
Decreased O-GlcNAcase (OGA) Levels: A well-established consequence of blocking cellular O-GlcNAcylation is the subsequent decrease in the protein levels of OGA, the enzyme that removes the modification.[7][9]
Induction of Autophagy
In rat cortical neurons, pharmacological inhibition of OGT by OSMI-1 has been shown to promote mTOR-dependent autophagy.[8] This suggests a link between cellular nutrient status, as sensed through O-GlcNAcylation, and the regulation of cellular degradation and recycling pathways.
Modulation of MAPK Signaling
In neonatal rat ventricular myocytes, OSMI-1 treatment selectively induces the phosphorylation and activation of p38 MAPK and its downstream substrate, Hsp27.[11] This activation appears to be mediated through a non-canonical pathway involving NOX2 and the Ask1-MKK3/6 signaling axis, highlighting a specific role for O-GlcNAcylation in cardiomyocyte stress responses.[11]
Impact on Necroptosis
In models of myocardial ischemia-reperfusion injury, OGT activity is shown to be protective by suppressing necroptosis signaling. O-GlcNAcylation of RIPK3 reduces its phosphorylation and the formation of the RIPK3/MLKL necroptotic complex.[13] The use of OSMI-1 abolishes this protective effect, demonstrating that OGT inhibition can sensitize cells to necroptosis under specific stress conditions.[13]
Regulation of Immune Function
O-GlcNAcylation is essential for the proper function of immune cells. In primary Natural Killer (NK) cells, treatment with OSMI-1 leads to a significant decrease in the expression of activating receptors (NKG2D), cytokines (TNF-α, IFN-γ), and cytotoxic granules (perforin, granzyme B).[12] This ultimately impairs the ability of NK cells to kill cancer cells, indicating that OGT activity is a positive regulator of NK cell cytotoxic function.[12]
Chemosensitization in Cancer Cells
OSMI-1 can enhance the efficacy of conventional chemotherapy. In prostate cancer cells, co-treatment with OSMI-1 and the chemotherapeutic agent docetaxel leads to a significant increase in apoptosis compared to docetaxel alone.[14] This is evidenced by elevated levels of pro-apoptotic proteins BAX and cleaved caspase-3, suggesting that targeting OGT could be a viable strategy to overcome chemoresistance.[14]
Experimental Protocols
The characterization of this compound relies on a set of standardized biochemical and cell-based assays.
In Vitro OGT Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of OGT by quantifying the incorporation of a radiolabeled sugar into a protein substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Component Addition: In a microcentrifuge tube, combine recombinant human OGT, a protein substrate (e.g., Nup62), and varying concentrations of OSMI-1 (or DMSO as a vehicle control).
-
Initiation: Start the reaction by adding radiolabeled UDP-[³H]GlcNAc.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. Transfer proteins to a nitrocellulose or PVDF membrane.
-
Quantification: Expose the membrane to a phosphor screen or film to visualize and quantify the amount of [³H]GlcNAc incorporated into the protein substrate.
-
Data Analysis: Calculate the percentage of inhibition at each OSMI-1 concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
Cellular Target Engagement and O-GlcNAcylation Workflow
This workflow uses Western blotting to confirm that OSMI-1 inhibits OGT activity within a cellular context.
Detailed Protocol for Cellular Western Blot:
-
Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat with OSMI-1 (10-100 µM) or DMSO vehicle for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Measure the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-O-GlcNAc [RL2], anti-Nup62, anti-OGA, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry is used to quantify changes in global O-GlcNAcylation, the molecular weight shift of Nup62, and the protein levels of OGA, normalized to a loading control.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Scientist.com [app.scientist.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OSMI-1 - Amerigo Scientific [amerigoscientific.com]
- 10. xcessbio.com [xcessbio.com]
- 11. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
what is (Rac)-OSMI-1 and how does it work
An In-depth Technical Guide to (Rac)-OSMI-1
Introduction
This compound is the racemic mixture of OSMI-1, a significant small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5][6] OGT is a highly conserved and essential enzyme in mammals that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins.[7] This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process, reversed by the enzyme O-GlcNAcase (OGA).[7][8] The cycling of O-GlcNAc plays a critical role in regulating a vast array of cellular processes, including transcription, kinase signaling, and protein stability.[7] Given OGT's involvement in various pathological conditions, including cancer, its inhibitors, such as OSMI-1, are invaluable tools for research and potential therapeutic development.[7] This guide provides a detailed overview of this compound, its mechanism of action, quantitative data, impact on signaling pathways, and relevant experimental protocols.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of O-GlcNAc Transferase (OGT). As a cell-permeable compound, it can enter various mammalian cell lines and directly interfere with the catalytic activity of OGT.[1][7][9][10] This inhibition reduces the overall levels of protein O-GlcNAcylation within the cell.[7][9] Notably, the inhibitory action of OSMI-1 is specific to OGT and does not significantly alter cell surface N- or O-linked glycans.[1][2][3][4][5][6][7] The process of O-GlcNAc cycling is tightly linked to cellular nutrient status, particularly glucose availability, as the substrate for OGT, UDP-GlcNAc, is a product of the hexosamine biosynthetic pathway.[7][8] By inhibiting OGT, OSMI-1 effectively uncouples this nutrient-sensing pathway from its downstream protein targets.
Quantitative Data
This compound's inhibitory activity has been quantified in various assays. The key data points are summarized below, providing a reference for its potency and effective concentrations in different experimental settings.
| Parameter | Value | Target/System | Reference |
| IC50 | 2.7 μM | Full-length human OGT (ncOGT) | [1][2][3][4][6][9][10][11] |
| Effective Concentration | 10-100 μM | Reduction of global O-GlcNAcylation in CHO cells (24h) | [9][11] |
| Effective Concentration | 25 μM | 50% reduction of O-GlcNAcylation in Neonatal Rat Ventricular Myocytes (NRVMs) | [12] |
| Effective Concentration | 50 μM | ~50% reduction in viability of CHO cells (24h) | [9] |
| In Vivo Dosage | 1 mg/kg (i.v.) | Antitumor activity in a colorectal carcinoma xenograft mouse model (in combination with TRAIL) | [11] |
Impact on Cellular Signaling Pathways
By modulating the O-GlcNAcylation status of key signaling proteins, this compound influences several critical cellular pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling
O-GlcNAcylation plays a role in maintaining the balance of MAPK signaling. Inhibition of OGT by OSMI-1 has been shown to perturb this balance in cardiomyocytes. Specifically, OSMI-1 treatment leads to a significant increase in the phosphorylation of p38 MAPK.[12] This activation is mediated through the NOX2-Ask1-MKK3/6 signaling axis and the non-canonical activator Tab1.[12] Conversely, OGT inhibition by OSMI-1 blocks the phenylephrine-induced phosphorylation of Erk1/2, a key component of the adaptive growth signaling arm of the MAPK pathway.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation and immune cell signaling: A review of known and a preview of unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 12. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-OSMI-1 O-GlcNAc Transferase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-OSMI-1, a notable inhibitor of O-GlcNAc transferase (OGT). This compound is the racemic mixture of OSMI-1, a cell-permeable small molecule that has become a valuable tool for studying the roles of O-GlcNAcylation in various cellular processes. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes its impact on critical signaling pathways.
Core Concepts: O-GlcNAc Cycling and OGT Inhibition
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA). This reversible modification, known as O-GlcNAc cycling, plays a crucial role in regulating a vast array of cellular functions, including signal transduction, transcription, and stress responses.[1] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3]
OSMI-1 was identified through high-throughput screening and subsequent medicinal chemistry optimization.[4] It acts as a potent inhibitor of OGT, thereby reducing the overall levels of O-GlcNAcylated proteins within the cell. This allows researchers to probe the functional consequences of decreased O-GlcNAcylation and to validate OGT as a potential therapeutic target.[1]
Quantitative Data for this compound and OSMI-1
The following tables summarize the key quantitative data associated with the inhibitory activity of OSMI-1.
| Parameter | Value | Assay | Notes |
| IC50 | 2.7 µM | Coupled enzyme assay (full-length human OGT) | The half-maximal inhibitory concentration, indicating the potency of the inhibitor.[4] |
| IC50 | Similar to 2.7 µM | Radiometric capture assay (using Nup62 as substrate) | Confirms the inhibitory activity in a different assay format.[4] |
| Ki (estimated) | Not explicitly stated, but identified from a screen ranking hits by Ki | Fluorescence displacement assay | The inhibition constant, providing an estimate of the binding affinity.[4] |
| Cell Line | Concentration for Maximal Effect | Effect | Reference |
| Chinese Hamster Ovary (CHO) | 50 µM | Maximal reduction of global O-GlcNAcylation after 24 hours. | [5][6] |
| Chinese Hamster Ovary (CHO) | 50 µM | Approximately 50% decrease in cell viability after 24 hours. | [6] |
| Tamoxifen-Resistant Breast Cancer (TamR) | ~15 µM (EC50) | Effective concentration for 50% reduction in proliferation. | [5] |
| Tamoxifen-Sensitive Breast Cancer (TamS) | ~40 µM (EC50) | Effective concentration for 50% reduction in proliferation. | [5] |
| Various Mammalian Cell Lines | 10-100 µM | Dose-dependent reduction in global O-GlcNAcylation. | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)
This assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc to a peptide substrate. A decrease in UDP production indicates inhibition of OGT.
Materials:
-
Purified full-length human OGT
-
UDP-GlcNAc (donor substrate)
-
Peptide substrate (e.g., a peptide derived from casein kinase II, CKII)
-
This compound or OSMI-1
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a white multiwell plate, add the OGT enzyme, peptide substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding UDP-GlcNAc. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of UDP produced by adding an equal volume of UDP Detection Reagent, as per the manufacturer's instructions.[7][8][9][10][11]
-
Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Global O-GlcNAcylation
This method is used to assess the overall level of O-GlcNAcylated proteins in cells treated with OSMI-1.
Materials:
-
Cell line of interest (e.g., CHO, HeLa, HepG2)
-
This compound or OSMI-1
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (typically at a 1:1000 dilution) overnight at 4°C.[12][13]
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Cell line of interest
-
This compound or OSMI-1
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1][14][15][16]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The inhibition of OGT by this compound has been shown to impact a multitude of signaling pathways critical for cell survival, proliferation, and stress responses.
Key Signaling Pathways Affected by OSMI-1
-
NF-κB Signaling: OGT inhibition by OSMI-1 has been shown to block the NF-κB signaling pathway. This occurs by preventing the O-GlcNAcylation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade can sensitize cancer cells to apoptosis.[5][14]
-
ER Stress and Apoptosis: OSMI-1 treatment can induce endoplasmic reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins such as CHOP and the activation of the JNK pathway. This can result in the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria, ultimately triggering apoptosis.[1][5][16]
-
p38 MAPK Signaling: Inhibition of OGT by OSMI-1 can lead to the phosphorylation and activation of p38 MAPK. This activation appears to be a selective event within the MAPK pathway and can influence downstream signaling cascades.[6][15]
-
p53 Signaling: In combination with chemotherapeutic agents like doxorubicin, OSMI-1 can enhance the activation of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells.[5]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for studying OGT inhibitors and the signaling pathways affected by OSMI-1.
Caption: A typical workflow for the discovery and characterization of OGT inhibitors.
Caption: Key signaling pathways affected by OGT inhibition with OSMI-1.
Conclusion
This compound and its active enantiomer OSMI-1 are indispensable tools for investigating the complex roles of O-GlcNAcylation in cellular physiology and pathology. By inhibiting OGT, these molecules provide a means to dissect the intricate signaling networks regulated by this post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore the therapeutic potential of targeting OGT. As our understanding of O-GlcNAc signaling continues to expand, the utility of specific and potent inhibitors like OSMI-1 will undoubtedly grow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.co.uk [promega.co.uk]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 9. pdf.directindustry.com [pdf.directindustry.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Enzymatic O-GlcNAcylation of Mitochondrial Proteins Impairs Mitochondrial Function in Cardiac Myocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
(Rac)-OSMI-1: A Technical Guide for Studying O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes and pathological states, including cancer, neurodegeneration, and metabolic diseases. The study of this modification has been significantly advanced by the development of specific inhibitors of O-GlcNAc transferase (OGT), the sole enzyme responsible for adding O-GlcNAc to proteins. This technical guide provides an in-depth overview of (Rac)-OSMI-1, a potent, cell-permeable OGT inhibitor, and its application as a critical tool for investigating the functional roles of O-GlcNAcylation. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes its impact on major signaling pathways.
Introduction to this compound
This compound is the racemic mixture of OSMI-1, a small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2] As a cell-permeable compound, it effectively reduces protein O-GlcNAcylation in a variety of mammalian cell lines, making it an invaluable tool for elucidating the functional consequences of this post-translational modification.[3][4] Unlike some other glycosyltransferase inhibitors, this compound does not appear to significantly alter cell surface N- or O-linked glycans, highlighting its specificity for intracellular O-GlcNAcylation.[3][4]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of OGT.[5] This inhibition leads to a global decrease in the O-GlcNAcylation of nuclear and cytoplasmic proteins. The reduction of O-GlcNAcylation, in turn, impacts a multitude of cellular signaling pathways and processes that are regulated by this dynamic modification.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 Value | Reference |
| Human OGT (ncOGT) | Coupled enzyme assay | 2.7 µM | [3][5] |
| Human OGT | Radiometric capture assay | Similar to 2.7 µM | [5] |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Time | Reference |
| Chinese Hamster Ovary (CHO) | ~50% decrease in cell viability | 50 µM | 24 hours | [3][5] |
| Chinese Hamster Ovary (CHO) | Maximal reduction of global O-GlcNAcylation | 50 µM | 24 hours | [5] |
| Chinese Hamster Ovary (CHO) | Dose-dependent reduction of global O-GlcNAcylation | 10-100 µM | 24 hours | [3] |
| TamS and TamR | 30% decrease in total O-GlcNAc | 40 µM | Not specified | [6] |
| TamR | EC50 for proliferation | ~15 µM | Not specified | [6] |
| TamS | EC50 for proliferation | ~40 µM | Not specified | [6] |
| Neonatal Rat Ventricular Myocytes | ~4-fold increase in p38 phosphorylation | Not specified | Not specified | [4][7] |
| HCT116 and HepG2 | Synergistic increase in apoptosis with TRAIL | 20 µM | 24 hours | [1] |
Key Signaling Pathways Modulated by this compound
Inhibition of OGT by this compound has been shown to significantly impact several critical intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
O-GlcNAcylation is known to regulate the MAPK signaling cascade. Treatment with OSMI-1 has been demonstrated to induce a nearly 4-fold increase in the phosphorylation of p38 MAPK in neonatal rat ventricular myocytes.[4][7] In contrast, prolonged exposure to OSMI-1 can blunt the phenylephrine-induced phosphorylation of Erk1/2.[7] This highlights a nuanced role for O-GlcNAcylation in maintaining a balanced activity of the pro-hypertrophic Erk1/2 and the stress-activated p38 signaling arms.
Caption: OGT inhibition by this compound alters MAPK signaling.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. O-GlcNAcylation of components of the NF-κB pathway, such as IκB kinase (IKK), can promote its activation. In colon cancer cells, treatment with OSMI-1 has been shown to counteract TRAIL-induced NF-κB activation, thereby sensitizing the cells to apoptosis.[1][8] This occurs by preventing the O-GlcNAcylation of IKK, which in turn inhibits the degradation of IκBα and the subsequent nuclear translocation of p65.[1]
Caption: OGT inhibition by this compound blocks NF-κB activation.
Endoplasmic Reticulum (ER) Stress Pathway
The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). OSMI-1 treatment has been shown to induce ER stress, as evidenced by the increased expression of ER stress markers such as IRE1α, PERK, and p-eIF2α.[1][9] This induction of ER stress can contribute to the pro-apoptotic effects of OSMI-1, particularly in combination with other anti-cancer agents.[1]
Caption: OGT inhibition by this compound induces ER stress.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to study O-GlcNAcylation.
General Experimental Workflow
A typical workflow for investigating the effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cellular endpoints such as protein O-GlcNAcylation levels, cell viability, and specific signaling pathway activation.
Caption: A typical experimental workflow using this compound.
Western Blotting for O-GlcNAcylation
This protocol outlines the detection of total protein O-GlcNAcylation levels in cell lysates following treatment with this compound.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G or PUGNAc)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rat IgM/IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing an OGA inhibitor.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[11][12]
-
Drug Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Immunoprecipitation of O-GlcNAcylated Proteins
This protocol details the enrichment of O-GlcNAcylated proteins from cell lysates for subsequent analysis.
Materials:
-
This compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and OGA inhibitors
-
Anti-O-GlcNAc antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for Western blotting and prepare cell lysates using a non-denaturing lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against specific proteins of interest.
Conclusion
This compound is a powerful and specific tool for the in-depth investigation of O-GlcNAcylation. Its ability to potently and selectively inhibit OGT in a cellular context allows researchers to dissect the intricate roles of this post-translational modification in health and disease. By utilizing the quantitative data and detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively employ this compound to advance our understanding of O-GlcNAc signaling and explore its potential as a therapeutic target.
References
- 1. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptglab.com [ptglab.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-OSMI-1 as a Research Tool for Glycosylation: An In-depth Technical Guide
Introduction
(Rac)-OSMI-1 is a pivotal research tool for investigating the complex world of protein glycosylation. It is the racemic mixture of OSMI-1, a cell-permeable small molecule that acts as an inhibitor of O-GlcNAc transferase (OGT). OGT is the sole mammalian enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. This dynamic and ubiquitous post-translational modification, known as O-GlcNAcylation, is crucial for regulating numerous cellular processes, including signal transduction, transcription, and protein stability. By inhibiting OGT, this compound allows researchers to probe the functional consequences of reduced O-GlcNAcylation, making it an invaluable asset in fields ranging from cancer biology to neurodegenerative disease research.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of O-GlcNAc transferase (OGT)[1][2][3][4][5]. The active enantiomer, OSMI-1, has been shown to inhibit full-length human OGT with an IC50 value of 2.7 μM in vitro[4][5][6][7]. Kinetic studies have revealed that OSMI-1's mechanism is not competitive with respect to the enzyme's sugar donor substrate, UDP-GlcNAc[6]. This inhibition leads to a global, dose-dependent decrease in the O-GlcNAcylation of intracellular proteins in various mammalian cell lines[6][7]. Importantly, studies have shown that OSMI-1 does not significantly alter cell surface N- or O-linked glycans, indicating a degree of selectivity for the intracellular O-GlcNAcylation process[1][2][3][4][5][6]. A common cellular response to OGT inhibition by OSMI-1 is a compensatory upregulation of OGT protein levels and a decrease in the levels of O-GlcNAcase (OGA), the enzyme that removes the O-GlcNAc modification[6][8][9].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound and its active enantiomer, OSMI-1.
Table 1: In Vitro Efficacy
| Parameter | Value | Enzyme | Assay Type |
| IC50 | 2.7 µM | Human OGT | Coupled enzyme assay / Radiometric capture assay |
Data sourced from multiple references.[1][4][5][6][7]
Table 2: Cellular Activity and Cytotoxicity
| Cell Line | Concentration | Time | Effect |
| Chinese Hamster Ovary (CHO) | 10-100 µM | 24 hours | Dose-dependent reduction in global O-GlcNAcylation (maximal effect at 50 µM)[6]. |
| Chinese Hamster Ovary (CHO) | 50 µM | 24 hours | ~50% decrease in cell viability[6][7]. |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 6 hours | ~50% reduction in protein O-GlcNAcylation[8]. |
| Prostate Cancer (PC3, DU145) | ~60 µM | Not specified | IC50 value for cell viability[10]. |
| Natural Killer (NK) cells | 25 µM | 24-48 hours | Decreased cytotoxicity; no significant effect on viability[11]. |
| Colon Cancer (HCT116) | 20 µM | 24 hours | Synergistic apoptosis with TRAIL[12]. |
| Hepatocellular Carcinoma (HepG2) | 20-40 µM | 15 hours | Synergistic apoptosis with Doxorubicin[13]. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
O-GlcNAcylation is a key regulator of cellular signaling. By inhibiting OGT, this compound can significantly perturb these pathways, providing insights into their regulation by glycosylation.
Caption: General mechanism of this compound action.
1. Apoptosis Enhancement via ER Stress and NF-κB Inhibition
In cancer cells, this compound can synergize with agents like TRAIL or Doxorubicin to induce apoptosis. It achieves this by a dual mechanism: inducing the Endoplasmic Reticulum (ER) stress response and inhibiting pro-survival NF-κB signaling[12][13][14]. O-GlcNAcylation of IκB kinase (IKK) is required for its activation; OSMI-1 prevents this, thereby blocking the degradation of IκBα and subsequent nuclear translocation of p65 (a key NF-κB subunit)[12][14].
Caption: OSMI-1 enhances apoptosis via ER stress and NF-kB inhibition.
2. MAPK Signaling in Cardiomyocytes
In neonatal rat ventricular myocytes, O-GlcNAcylation is involved in balancing MAPK signaling. Inhibition of OGT with OSMI-1 was shown to trigger the phosphorylation of p38, a stress-activated kinase, while simultaneously blocking phenylephrine-induced phosphorylation of the pro-growth kinases Erk1/2[8]. This highlights a role for O-GlcNAcylation in maintaining cardiac homeostasis.
Caption: OSMI-1 perturbs MAPK signaling in cardiomyocytes.
Experimental Workflow Diagrams
1. Workflow for Western Blot Analysis of O-GlcNAcylation
This workflow outlines the key steps to assess changes in global O-GlcNAcylation levels after treating cells with this compound.
Caption: Standard workflow for O-GlcNAc Western Blotting.
2. Workflow for Immunoprecipitation of an O-GlcNAcylated Protein
This workflow is used to determine if a specific protein of interest is O-GlcNAcylated and how its modification status changes upon OSMI-1 treatment.
Caption: Workflow for Immunoprecipitation of O-GlcNAcylated proteins.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Stock Solution Preparation : this compound is typically soluble in DMSO[2]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[1][2][3].
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment : On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20-50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control, and is typically ≤ 0.1%.
-
Incubation : Incubate cells with this compound or vehicle (DMSO) for the desired duration (e.g., 6, 24, or 48 hours) under standard culture conditions (37°C, 5% CO2).
-
Harvesting : After incubation, proceed with cell harvesting for downstream applications such as cell lysis for Western blotting or viability assays.
Protocol 2: Western Blotting for Global O-GlcNAcylation
This protocol is adapted from standard procedures for detecting O-GlcNAcylated proteins[15][16].
-
Cell Lysis :
-
Wash treated cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification during sample preparation.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE :
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a 4-20% or 10% Tris-Glycine SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer : Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane 3-4 times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-IgM for RL2) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Also, probe a separate or stripped blot for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 3: Immunoprecipitation (IP) of a Specific O-GlcNAcylated Protein
This protocol provides a framework for enriching a target protein to analyze its O-GlcNAcylation status[17][18][19][20][21].
-
Cell Lysis : Prepare cell lysates from control and OSMI-1-treated cells as described in Protocol 2, Step 1, using a non-denaturing IP lysis buffer. Ensure protease and OGA inhibitors are included.
-
Pre-clearing : Add 20-30 µL of Protein A/G agarose bead slurry to ~500 µg of cell lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation :
-
Add 1-4 µg of a high-quality primary antibody against your protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator. A no-antibody or IgG isotype control should be run in parallel.
-
-
Capture of Immune Complexes : Add 30-40 µL of fresh Protein A/G agarose bead slurry to each sample and incubate for 2-4 hours at 4°C on a rotator.
-
Washing :
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer or a designated wash buffer.
-
-
Elution : After the final wash, remove all supernatant. Add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Analysis : Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis as described in Protocol 2, probing one membrane for your protein of interest (to confirm successful IP) and another for O-GlcNAc (to assess its modification).
Protocol 4: Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxicity of this compound[10][22].
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor, as well as a vehicle control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay :
-
Add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|COA [dcchemicals.com]
- 4. This compound | Scientist.com [app.scientist.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.library.albany.edu [search.library.albany.edu]
- 20. researchgate.net [researchgate.net]
- 21. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(Rac)-OSMI-1: A Technical Guide to its Function as an O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes. This compound serves as an invaluable chemical probe for elucidating the functional roles of OGT and O-GlcNAcylation in cellular signaling, metabolism, and disease. This guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.
Core Function and Mechanism of Action
This compound functions as an inhibitor of O-GlcNAc Transferase (OGT).[1][2][3][4][5] Its active component, OSMI-1, directly targets OGT, preventing it from transferring N-acetylglucosamine (GlcNAc) from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to target proteins.[6] This inhibition leads to a global reduction in protein O-GlcNAcylation within cells.[6][7] OSMI-1 has been shown to be cell-permeable, allowing for its use in various cell-based assays to study the downstream effects of OGT inhibition.[6][8][9] The inhibition of OGT by OSMI-1 does not significantly alter cell surface N- or O-linked glycans, highlighting its specificity for intracellular O-GlcNAcylation.[1][2][3][4][5]
Quantitative Data
The inhibitory activity of OSMI-1 against OGT has been quantified, providing key metrics for its application in experimental settings.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.7 µM | Full-length human OGT (ncOGT) | Coupled enzyme assay | [6][7][9][10] |
| IC50 | Similar to 2.7 µM | Full-length human OGT (ncOGT) | Radiometric capture assay | [6][11] |
| Cell Viability (LC50) | 56 µM (12 h), 45 µM (24 h) | Zebrafish model | In vivo toxicity assay | [7] |
| Effective Concentration | 50 µM | CHO cells | Reduction of global O-GlcNAcylation | [7][11] |
Impact on Cellular Signaling Pathways
Inhibition of OGT by this compound has been demonstrated to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to counteract the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and immune responses.[1][3] In the context of TRAIL-induced apoptosis in colon cancer cells, TRAIL can activate pro-survival signals through NF-κB. OSMI-1 treatment, however, leads to the inactivation of the NF-κB pathway by inhibiting the phosphorylation of IKKα/β and the subsequent degradation of IκBα.[1][3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity and sensitizing cancer cells to apoptosis.[1][3]
Caption: this compound inhibits OGT, preventing NF-κB activation.
p38 MAPK Signaling Pathway
Treatment with this compound has been observed to induce the phosphorylation of p38 MAPK, a central kinase in cellular responses to stress.[12] This suggests that O-GlcNAcylation plays a role in regulating the p38 MAPK cascade. The activation of p38 by OSMI-1 can, in turn, influence downstream signaling events, including the phosphorylation of substrates like Hsp27.[13] This modulation of the p38 pathway highlights a potential mechanism by which OGT inhibition can impact cellular processes such as inflammation, apoptosis, and cell differentiation.[12][14]
Caption: this compound-mediated OGT inhibition leads to p38 MAPK activation.
Experimental Protocols
In Vitro OGT Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to determine the IC50 of OGT inhibitors.[6][11]
Materials:
-
Full-length human OGT (ncOGT)
-
This compound
-
UDP-[³H]GlcNAc (radiolabeled donor substrate)
-
Peptide or protein substrate (e.g., a synthetic peptide or Nup62)
-
Reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.0-7.0, 5 mM MnCl₂)
-
Stop solution (e.g., 50 mM formic acid)
-
Separation medium (e.g., SP-Sephadex or C18 cartridge)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, OGT enzyme, and the peptide/protein substrate.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at a controlled temperature (e.g., 20°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled peptide/protein from the unincorporated UDP-[³H]GlcNAc using SP-Sephadex or a C18 cartridge.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro radiometric OGT inhibition assay.
Assessment of Global O-GlcNAcylation in Cells
This protocol outlines the general steps to assess the effect of this compound on total protein O-GlcNAcylation in a cellular context.[6][11]
Materials:
-
Mammalian cell line (e.g., CHO, HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Appropriate secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the relative change in global O-GlcNAcylation.
Caption: Experimental workflow for assessing protein O-GlcNAcylation.
Conclusion
This compound is a fundamental tool for investigating the multifaceted roles of OGT and O-GlcNAcylation in cellular biology. Its ability to potently and specifically inhibit OGT in a cellular context allows for the detailed examination of the consequences of reduced O-GlcNAcylation on a wide range of signaling pathways and cellular functions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of O-GlcNAc signaling and its implications in health and disease.
References
- 1. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 6. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Development of (Rac)-OSMI-1: A Technical Guide to a Q6S-Based O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the development of (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT). Originating from a quinolinone-6-sulfonamide (Q6S) scaffold identified through high-throughput screening, OSMI-1 has emerged as a valuable tool for studying the myriad of cellular processes regulated by O-GlcNAcylation. This document details the evolution of the Q6S scaffold into OSMI-1, presenting key quantitative data, comprehensive experimental protocols for its characterization, and visualizations of the signaling pathways it perturbs. The structural basis of its interaction with OGT is also explored, providing a rationale for its inhibitory activity and a foundation for future drug development endeavors.
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by a single, essential enzyme, O-GlcNAc Transferase (OGT). O-GlcNAcylation plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.
The development of potent and selective OGT inhibitors is crucial for both elucidating the fundamental biology of O-GlcNAcylation and for validating OGT as a drug target. Early efforts were often hampered by inhibitors with poor cell permeability or off-target effects. The discovery of the quinolinone-6-sulfonamide (Q6S) scaffold represented a significant breakthrough, leading to the development of the OSMI series of inhibitors, including the racemic compound this compound.[1] This guide focuses on the journey from the initial Q6S hit to the characterization of this compound as a valuable research tool.
From Q6S Scaffold to OSMI-1: A Structure-Guided Evolution
The journey to OSMI-1 began with a high-throughput screen that identified a weakly active compound containing a quinolinone-6-sulfonamide (Q6S) moiety.[2] Structural studies of OGT in complex with early Q6S-based inhibitors revealed that the Q6S scaffold is a remarkable mimic of the uridine portion of the OGT substrate, UDP-GlcNAc.[2]
The quinolinone ring of the Q6S moiety stacks with the imidazole ring of His901 in the OGT active site, mirroring the interaction of the uracil ring.[2] Furthermore, the nitrogen and adjacent carbonyl group of the quinolinone heterocycle form hydrogen bonds with Arg904 and Ala896, analogous to the interactions of the uracil N3 and O4 atoms.[2] An additional hydrogen bond between a sulfonamide oxygen and Lys898 mimics the interactions of the ribose hydroxyls of UDP-GlcNAc.[2] This structural understanding provided a clear rationale for the inhibitory activity of the Q6S scaffold and a roadmap for its optimization.
This compound was developed through medicinal chemistry efforts to optimize this initial scaffold.[1] It is a racemic mixture, with OSMI-1 being the active enantiomer.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and cellular effects.
Table 1: In Vitro Inhibition of OGT by OSMI-1
| Compound | Target | Assay Type | IC50 (μM) | Reference(s) |
| OSMI-1 | full length human OGT (ncOGT) | Coupled enzyme assay | 2.7 | [3][4] |
| OSMI-1 | full length human OGT (ncOGT) | Radiometric capture assay | ~2.7 | [1] |
Table 2: Cellular Activity of OSMI-1
| Cell Line | Assay | Effect | Concentration (μM) | Duration (h) | Reference(s) |
| CHO | Global O-GlcNAcylation | Reduction | 10-100 (maximal at 50) | 24 | [5] |
| CHO | Cell Viability | ~50% decrease | 50 | 24 | [5] |
| PC3 | Cell Viability | Dose-dependent decrease | Not specified | Not specified | [6] |
| DU145 | Cell Viability | Dose-dependent decrease | Not specified | Not specified | [6] |
| TamS | Total O-GlcNAc | 30% decrease | 40 | Not specified | [5] |
| TamR | Total O-GlcNAc | 30% decrease | 40 | Not specified | [5] |
| TamR | Proliferation (EC50) | Inhibition | ~15 | Not specified | [5] |
| TamS | Proliferation (EC50) | Inhibition | ~40 | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.
Synthesis of this compound
While a detailed step-by-step protocol for the synthesis of this compound from a specific Q6S precursor is often found in the supporting information of publications and not in the main text, the general synthetic route has been described.[1][7] The synthesis involves the coupling of a quinolinone-6-sulfonyl chloride with a racemic α-amino acid derivative, followed by amidation.
General Synthetic Scheme:
A generalized synthetic workflow for this compound.
In Vitro OGT Activity Assays
This assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc to a peptide substrate. The amount of UDP is quantified through a coupled reaction that generates a luminescent signal.[8]
Protocol:
-
Prepare a reaction mixture containing the OGT enzyme, a suitable peptide substrate (e.g., a peptide derived from CKII or Nup62), and the test inhibitor (this compound) in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of UDP produced using a commercial UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay, Promega) according to the manufacturer's instructions. This typically involves adding a detection reagent that converts UDP to ATP, which then drives a luciferase-luciferin reaction, generating light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition by comparing the signal in the presence of the inhibitor to the control (DMSO vehicle).
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
This assay directly measures the incorporation of a radiolabeled GlcNAc from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc into a peptide or protein substrate.[3]
Protocol:
-
Prepare a reaction mixture containing the OGT enzyme, a peptide or protein substrate, the test inhibitor (this compound), and radiolabeled UDP-GlcNAc in a suitable buffer (e.g., 50 mM sodium cacodylate, pH 6.5, 20 mM MgCl₂, 1 mM DTT).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding formic acid).
-
Separate the radiolabeled protein/peptide from the unincorporated radiolabeled UDP-GlcNAc. This can be achieved using methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by using phosphocellulose paper which binds the peptide.
-
Wash the filter/paper to remove unbound radioactivity.
-
Quantify the amount of radioactivity incorporated into the substrate using liquid scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value as described for the coupled enzyme assay.
Cellular Assays
This method is used to assess the overall level of O-GlcNAcylated proteins in cells treated with this compound.
Protocol:
-
Culture cells (e.g., CHO, HeLa, PC3) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor (e.g., Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound, by inhibiting OGT, has been shown to impact several critical signaling pathways. The following diagrams illustrate some of these interactions.
This compound's impact on the Insulin Signaling Pathway.
In the context of insulin signaling, OGT-mediated O-GlcNAcylation of key components like IRS-1 and Akt can attenuate the signaling cascade, contributing to insulin resistance. By inhibiting OGT, this compound can potentially restore insulin sensitivity by reducing this inhibitory O-GlcNAcylation.
Modulation of the NF-κB Signaling Pathway by this compound.
The NF-κB signaling pathway is crucial for cell survival and inflammation. O-GlcNAcylation of components of the IKK complex and the p65 subunit of NF-κB has been shown to promote NF-κB activation.[4] this compound has been demonstrated to counteract this activation, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL and doxorubicin.[4]
Conclusion
The development of this compound from the Q6S scaffold is a testament to the power of integrating high-throughput screening, structural biology, and medicinal chemistry. As a cell-permeable OGT inhibitor, this compound has proven to be an invaluable tool for probing the complex roles of O-GlcNAcylation in cellular physiology and disease. The detailed protocols and data presented in this guide are intended to facilitate further research in this exciting field and to aid in the development of the next generation of OGT inhibitors with therapeutic potential. The continued exploration of the Q6S scaffold and its derivatives holds great promise for advancing our understanding of O-GlcNAc biology and for the potential treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
Methodological & Application
Application Notes and Protocols for (Rac)-OSMI-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-OSMI-1 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in cellular signaling.[1][2] As the racemate of the active inhibitor OSMI-1, it serves as a valuable tool for studying the roles of O-GlcNAcylation in various biological processes.[1][2] These notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound against OGT.
This compound, and its active enantiomer OSMI-1, function by inhibiting the OGT-catalyzed transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to serine and threonine residues on target proteins.[1][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process implicated in numerous cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to diseases such as cancer, diabetes, and neurodegenerative disorders. The active component, OSMI-1, has a reported IC50 value of 2.7 µM for human OGT.[1][2][4]
O-GlcNAc Transferase (OGT) Signaling Pathway
The OGT pathway is a central node in cellular metabolism and signaling. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, to glycosylate a wide array of nuclear, cytoplasmic, and mitochondrial proteins. This modification is reversible, with the enzyme O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc.[5] This dynamic cycling allows for rapid cellular responses to nutrient availability and stress. OGT activity itself is regulated by various signaling pathways, including phosphorylation by kinases such as AMPK and GSK3β, and through interactions with other proteins.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
Application Notes and Protocols for (Rac)-OSMI-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Rac)-OSMI-1 is a cell-permeable, racemic inhibitor of O-GlcNAc transferase (OGT), the enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4] By inhibiting OGT, this compound serves as a valuable tool for investigating the roles of O-GlcNAcylation in a multitude of cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on global O-GlcNAcylation, cell viability, and key signaling pathways.
Mechanism of Action
This compound is the racemate of OSMI-1, which has an in vitro IC50 of 2.7 µM for OGT.[2][4][5][6] It functions by competitively inhibiting the OGT enzyme, thereby preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This leads to a global reduction in protein O-GlcNAcylation.[1][7] This inhibition can subsequently impact numerous downstream cellular events, including signal transduction, gene expression, and cell cycle progression.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₅N₃O₆S₂ |
| Molecular Weight | 563.64 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
| Storage of Solid | Store at -20°C for up to 2 years.[3] |
| Storage of Stock Solution | Prepare aliquots in DMSO and store at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[3] |
Table 2: Recommended Working Concentrations and Incubation Times
| Cell Line | Application | Recommended this compound Concentration | Incubation Time | Reference(s) |
| CHO | Inhibition of global O-GlcNAcylation | 10-100 µM (maximal effect at 50 µM) | 24 hours | [1][5][7] |
| CHO | Time-course of O-GlcNAcylation inhibition | 50 µM | 2-8 hours | [1] |
| HepG2 | Synergistic apoptosis with Doxorubicin | 20 µM | Varies | [8] |
| HCT116 | Enhancement of TRAIL-induced apoptosis | Varies | Varies | [9] |
| PC3, DU145 | Sensitization to Docetaxel | 20 µM | Varies | [10] |
| Primary NK cells | Inhibition of cytotoxicity | 25 µM | 24-36 hours | [11] |
| Cardiomyocytes | Modulation of MAPK signaling | 25 µM | 6 hours | [12] |
| Monocyte-derived Dendritic Cells | Alteration of differentiation | 20 µM | 4 hours - 8 days | [13] |
| Glioblastoma cells (U87MG, GBM11) | Reduction of cell viability | 25 µM | 24 hours | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve 5.64 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
-
Before use, allow an aliquot to equilibrate to room temperature for at least one hour.[3]
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This protocol allows for the assessment of the overall levels of O-GlcNAcylated proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Protocol 3: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Scientist.com [app.scientist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-OSMI-1 Treatment Guidelines for Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-OSMI-1 is a racemic mixture containing the active O-GlcNAc transferase (OGT) inhibitor, OSMI-1. As a cell-permeable compound, it serves as a critical tool for studying the functional roles of O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. OGT is the sole enzyme responsible for adding O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of target proteins, playing a pivotal role in a myriad of cellular processes including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3] this compound provides a means to pharmacologically inhibit OGT activity, thereby enabling the investigation of the downstream consequences of reduced O-GlcNAcylation. The active component, OSMI-1, exhibits an IC50 value of 2.7 μM for full-length human OGT.[4][5] These application notes provide detailed protocols for the use of this compound in mammalian cell culture, including methods for assessing its impact on cell viability, protein O-GlcNAcylation levels, and key signaling pathways.
Data Presentation
This compound Efficacy and Cytotoxicity in Mammalian Cell Lines
The following tables summarize the quantitative data on the effects of this compound treatment on various mammalian cell lines. It is important to note that the optimal concentration and treatment duration can vary significantly between cell types. Therefore, it is recommended to perform a dose-response and time-course experiment for each new cell line.
| Cell Line | Assay | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| Chinese Hamster Ovary (CHO) | Cell Viability | 50 | 24 | ~50% decrease in viability | [1] |
| Chinese Hamster Ovary (CHO) | O-GlcNAcylation | 10-100 | 24 | Dose-dependent reduction, maximal effect at 50 µM | [6] |
| HepG2 (Human Liver Cancer) | Cell Viability | 20 | 15 | Synergistic increase in apoptosis with Doxorubicin | [7][8] |
| HepG2 (Human Liver Cancer) | Cell Viability | 20 | 24 | Enhanced sensitivity to Etoposide | [9] |
| AML12 (Mouse Hepatocyte) | Cell Viability | 20 | 15 | No significant effect on viability when combined with Doxorubicin | [10] |
| PC3 (Human Prostate Cancer) | Cell Viability | 20 | Not Specified | Enhanced sensitivity to Docetaxel | [11] |
| DU145 (Human Prostate Cancer) | Cell Viability | 20 | Not Specified | Enhanced sensitivity to Docetaxel | [11] |
| U87MG (Human Glioblastoma) | Cell Viability | 25 | 24 | Reduction in the number of living cells | [12] |
| GBM11 (Human Glioblastoma) | Cell Viability | 25 | 24 | Reduction in the number of living cells | [12] |
| Human Astrocytes | Cell Viability | up to 50 | Not Specified | No reduction in viability | [12] |
| COS7 (Monkey Kidney Fibroblast) | Cell Viability (CCK8) | 2-100 | 24 | >50% reduction in viability at 50 µM | [6] |
| HeLa (Human Cervical Cancer) | Cell Viability (CCK8) | 2-100 | 24 | >50% reduction in viability at 50 µM | [6] |
Signaling Pathways and Experimental Workflows
OGT Inhibition by this compound and its Impact on MAPK Signaling
This compound, through its active component OSMI-1, inhibits OGT, leading to a global reduction in protein O-GlcNAcylation. This perturbation of the O-GlcNAc landscape has been shown to impact several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. In cardiomyocytes, for instance, OGT inhibition by OSMI-1 triggers the phosphorylation of p38 MAPK through a mechanism involving the NOX2-Ask1-MKK3/6 signaling axis.[13] Downstream targets of this activated p38 pathway include Hsp27 and Creb. Conversely, prolonged treatment with OSMI-1 can lead to a blunted phosphorylation of Erk1/2 in response to stimuli like phenylephrine.[13]
Caption: this compound inhibits OGT, impacting MAPK signaling pathways.
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating mammalian cells with this compound and subsequently analyzing the cellular response.
Caption: General workflow for this compound cell treatment and analysis.
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol describes the detection of total protein O-GlcNAcylation levels in mammalian cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (RL2 clone)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium with the prepared treatment solutions and incubate for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc (RL2) primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining cell viability based on the metabolic activity of the cells after treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol offers a direct method to count viable and non-viable cells after treatment with this compound based on membrane integrity.[13][14][15]
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1 for cell seeding and treatment in 6-well plates.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[13]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the total number of cells and the number of viable cells.
-
Determine the percentage of cell viability: (% Viability) = (Number of viable cells / Total number of cells) x 100.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 7. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for O-GlcNAcylation Western Blotting with (Rac)-OSMI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
(Rac)-OSMI-1 is a cell-permeable inhibitor of OGT.[1][2] By inhibiting OGT, this compound serves as a valuable tool to study the functional roles of O-GlcNAcylation. These application notes provide a detailed protocol for performing a Western blot to detect changes in global O-GlcNAcylation levels in response to this compound treatment.
Signaling Pathway of O-GlcNAcylation and Inhibition by this compound
The O-GlcNAcylation signaling pathway is intricately linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP). Glucose entering the cell is converted to UDP-GlcNAc, the sugar donor for O-GlcNAcylation, through the HBP. OGT then transfers the GlcNAc moiety from UDP-GlcNAc to target proteins. OGA removes this modification, allowing for dynamic cycling. This compound acts by directly inhibiting the catalytic activity of OGT, thereby preventing the addition of O-GlcNAc to proteins and leading to a global decrease in O-GlcNAcylation.
Figure 1: O-GlcNAcylation signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect O-GlcNAcylated proteins.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Figure 2: Western blot workflow for O-GlcNAcylation analysis.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. A decrease in the overall signal in the this compound treated lanes compared to the control is expected.
-
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| This compound Concentration | 10 - 50 µM | Optimal concentration may vary depending on the cell line.[6] |
| This compound Incubation Time | 24 hours | Time-course experiments may be performed to determine the optimal duration. |
| Protein Loading Amount | 20 - 30 µg | May need optimization based on the abundance of O-GlcNAcylated proteins.[3] |
| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST | BSA is sometimes preferred to reduce background.[3] |
| Primary Antibody Dilution (Anti-O-GlcNAc CTD110.6) | 1:1000 - 1:5000 | Refer to the manufacturer's datasheet for the specific antibody lot.[3][5] |
| Primary Antibody Incubation | Overnight at 4°C | Can be performed for 1-2 hours at room temperature. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system.[7] |
| Secondary Antibody Incubation | 1 hour at room temperature |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Weak or No Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Increase the concentration of the primary antibody. | |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. | |
| Inactive HRP substrate | Use fresh chemiluminescent substrate. | |
| Non-specific Bands | Antibody cross-reactivity | Use a different clone of anti-O-GlcNAc antibody. |
| Protein degradation | Ensure protease inhibitors are fresh and added to the lysis buffer. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|COA [dcchemicals.com]
- 3. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. O-GlcNAc antibody (65292-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunoprecipitation of OGT after (Rac)-OSMI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunoprecipitation of O-GlcNAc Transferase (OGT) following treatment with the potent and cell-permeable OGT inhibitor, (Rac)-OSMI-1. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
O-GlcNAc Transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a pivotal role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.
This compound is a well-characterized small molecule inhibitor of OGT.[1] By competitively binding to the active site of OGT, OSMI-1 effectively reduces global O-GlcNAcylation levels in a dose- and time-dependent manner in various cell lines.[1][2] The ability to modulate OGT activity with OSMI-1 provides a powerful tool to investigate the functional consequences of O-GlcNAcylation. Immunoprecipitation of OGT after OSMI-1 treatment is a key technique to study the direct effects of the inhibitor on OGT itself, its interactions with other proteins, and the O-GlcNAcylation status of its substrates.
Data Presentation
Treatment of cells with this compound leads to a significant reduction in global O-GlcNAcylation. The following tables summarize the quantitative data on the effects of OSMI-1 on OGT activity and O-GlcNAcylation levels as reported in the literature.
Table 1: In Vitro Inhibition of OGT by OSMI-1
| Parameter | Value | Reference |
| IC₅₀ | 2.7 µM | [1] |
Table 2: Cellular Effects of OSMI-1 Treatment
| Cell Line | OSMI-1 Concentration | Treatment Duration | Effect on Global O-GlcNAcylation | Reference |
| Chinese Hamster Ovary (CHO) | 10-100 µM | 24 hours | Dose-dependent reduction (maximal at 50 µM) | [1][2] |
| CHO | 50 µM | 2 hours | Substantial reduction | [1][2] |
| Rat Cortical Neurons | 50 µM | 24 hours | Significant decrease | [3] |
| HepG2 | 20 µM | 1 hour | Decreased O-GlcNAcylation of p65 | |
| HCT116 | 20 µM | 24 hours | Decreased O-GlcNAcylated protein levels | |
| Natural Killer (NK) cells | 25 µM | 24 hours | Marked reduction in O-GlcNAc levels | [4] |
Experimental Protocols
This section provides detailed protocols for cell treatment with this compound and subsequent immunoprecipitation of OGT.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired mammalian cell line (e.g., HEK293T, HeLa, CHO) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed the cells in culture plates to achieve 70-80% confluency on the day of the experiment.
-
Preparation of OSMI-1 Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store the stock solution at -20°C.
-
Treatment:
-
On the day of the experiment, dilute the OSMI-1 stock solution to the desired final concentration (e.g., 20-50 µM) in fresh, pre-warmed growth medium.
-
As a negative control, prepare a vehicle control medium containing the same concentration of DMSO as the OSMI-1-treated samples.
-
Aspirate the old medium from the cells and replace it with the OSMI-1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 2, 4, 8, or 24 hours) at 37°C.
-
Protocol 2: Immunoprecipitation of OGT
This protocol is adapted from standard immunoprecipitation procedures and can be optimized for specific cell lines and antibody choices.
A. Materials and Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Anti-OGT Antibody: A validated antibody for immunoprecipitation (e.g., from Abcam, Cell Signaling Technology, or Santa Cruz Biotechnology).
-
Control IgG: Normal rabbit or mouse IgG, matching the host species of the primary antibody.
-
Protein A/G Magnetic Beads or Agarose Beads
-
Wash Buffer: Lysis buffer or a less stringent buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer.
B. Cell Lysis
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
C. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 500-1000 µg of cleared lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation:
-
To the pre-cleared lysate, add the recommended amount of anti-OGT antibody (typically 1-5 µg).
-
In a parallel tube, add the same amount of control IgG to an equal amount of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (if using agarose) or by using a magnetic rack (if using magnetic beads).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibodies.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated OGT.
-
D. Analysis by Western Blot
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against OGT to confirm successful immunoprecipitation.
-
To assess the impact of OSMI-1 on the O-GlcNAcylation of OGT or its interacting partners, the blot can be probed with an anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by OGT Inhibition
Inhibition of OGT by OSMI-1 has been shown to impact several key signaling pathways. The following diagram illustrates the interplay between OGT and some of these pathways.
References
- 1. Anti-OGT / O-Linked N-Acetylglucosamine Transferase antibody (ab96718) | Abcam [abcam.com]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
Application Notes and Protocols for In Vivo Study of (Rac)-OSMI-1 in Mouse Models of c-Myc-Driven Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers.[1][2] The direct pharmacological inhibition of c-Myc has been a long-standing challenge in cancer therapy.[3] An alternative approach is to target pathways that regulate c-Myc stability and activity. One such regulatory mechanism is O-GlcNAcylation, a post-translational modification where O-linked N-acetylglucosamine (O-GlcNAc) is attached to serine and threonine residues of nuclear and cytoplasmic proteins by the O-GlcNAc transferase (OGT).[4][5] Emerging evidence suggests that OGT-mediated O-GlcNAcylation plays a critical role in stabilizing c-Myc and promoting its oncogenic functions.[6][7]
(Rac)-OSMI-1 is the racemate of OSMI-1, a cell-permeable inhibitor of OGT with an IC50 of 2.7 µM.[8][9][10] By inhibiting OGT, this compound has the potential to decrease c-Myc O-GlcNAcylation, leading to its destabilization and subsequent degradation, thereby representing a novel therapeutic strategy for c-Myc-driven malignancies. These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in mouse models of c-Myc-driven cancer.
I. Application Notes
Study Objective
To evaluate the in vivo anti-tumor efficacy of this compound in a c-Myc-driven mouse model of cancer and to assess its on-target activity by measuring the modulation of c-Myc protein levels and overall O-GlcNAcylation in tumor tissues.
Recommended Mouse Model
The Eµ-Myc transgenic mouse model is highly recommended for this study. In this model, the c-Myc transgene is under the control of the immunoglobulin heavy chain enhancer (Eµ), leading to the development of B-cell lymphomas.[2][11] This model is well-characterized and widely used for studying c-Myc-driven lymphomagenesis and for preclinical evaluation of novel therapies.[12][13]
Experimental Design
A cohort of Eµ-Myc mice will be monitored for lymphoma development. Once lymphomas are palpable, mice will be randomized into treatment and control groups.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose | Route of Administration | Frequency | Number of Mice |
| 1 | Vehicle Control | - | Intravenous (IV) or Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | 1 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | Daily | 10 |
| 3 | This compound | 5 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | Daily | 10 |
Outcome Measures
Primary Endpoints:
-
Tumor Growth Inhibition: Tumor volume will be measured every other day.
-
Overall Survival: The survival of mice in each group will be monitored and recorded.
Secondary (Pharmacodynamic) Endpoints:
-
c-Myc Protein Levels: Assessed by Western Blot and Immunohistochemistry (IHC) on tumor tissues collected at the end of the study.
-
Global O-GlcNAcylation Levels: Assessed by Western Blot on tumor tissues.
-
Downstream c-Myc Target Gene Expression: Can be evaluated by RT-qPCR on tumor tissues.
-
Apoptosis Induction: Assessed by TUNEL staining or cleaved caspase-3 IHC on tumor tissues.
Table 2: Summary of Quantitative Data to be Collected
| Parameter | Measurement Method | Time Points |
| Tumor Volume | Caliper Measurement | Every 2 days |
| Body Weight | Scale | Every 2 days |
| Survival | Daily Monitoring | Daily |
| c-Myc Protein Levels | Western Blot, IHC | End of Study |
| O-GlcNAcylation Levels | Western Blot | End of Study |
| Apoptosis Markers | TUNEL, Cleaved Caspase-3 IHC | End of Study |
II. Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is adapted from formulations used for OSMI-1 in previous in vivo studies.[3][5][14]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final concentration of 1 mg/mL, take 50 µL of the 20 mg/mL stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix well.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Prepare fresh on each day of administration.
In Vivo Efficacy Study in Eµ-Myc Mice
Materials:
-
Eµ-Myc transgenic mice
-
This compound formulation
-
Vehicle control solution
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Monitor Eµ-Myc mice for the development of palpable lymphomas in the lymph nodes.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into the treatment and control groups as detailed in Table 1.
-
Administer this compound or vehicle control via intravenous or intraperitoneal injection daily.
-
Measure tumor dimensions with calipers every two days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice every two days as a measure of general health and toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
For survival studies, monitor mice daily and euthanize when they meet the criteria for euthanasia (e.g., tumor burden, signs of distress).
-
At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic analyses. A portion of the tumor should be flash-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in 10% neutral buffered formalin for IHC.
Western Blot Analysis of c-Myc and O-GlcNAcylation
Materials:
-
Tumor tissue lysates
-
Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-O-GlcNAc (RL2), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize flash-frozen tumor tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry (IHC) for c-Myc
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-c-Myc
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[16]
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.[17]
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking solution for 30 minutes.
-
Incubate the sections with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the slides with TBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash the slides with TBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash the slides with TBS.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analyze the slides under a microscope and score for c-Myc expression intensity and percentage of positive cells.
III. Visualizations
Caption: Proposed signaling pathway of this compound action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lessons from Using Genetically Engineered Mouse Models of MYC-Induced Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 4. c-Myc (MYC) | Abcam [abcam.com]
- 5. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 11. Frontiers | Mouse Models of c-myc Deregulation Driven by IgH Locus Enhancers as Models of B-Cell Lymphomagenesis [frontiersin.org]
- 12. Utilization of the Eμ-Myc Mouse to Model Heterogeneity of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 16. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. genomeme.ca [genomeme.ca]
Application Notes and Protocols for Administering (Rac)-OSMI-1 to Xenograft Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT) with an IC50 of 2.7 μM.[1][2][3] OGT is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of various nuclear and cytoplasmic proteins.[4] This post-translational modification, known as O-GlcNAcylation, is involved in regulating numerous cellular processes. Aberrant O-GlcNAcylation is implicated in the pathology of several diseases, including cancer, where it can influence signaling pathways related to cell survival, proliferation, and stress response.[5][6] this compound serves as a valuable tool for studying the in vivo consequences of OGT inhibition in preclinical cancer models, such as xenograft mice.
These application notes provide detailed protocols for the preparation and administration of this compound to xenograft mouse models, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The in vivo efficacy of this compound has been evaluated in several xenograft models, primarily demonstrating a significant synergistic effect when combined with other chemotherapeutic agents. As a single agent, its effect on tumor growth inhibition was found to be minimal at the doses tested.
| Xenograft Model | Cancer Type | Treatment Group | Dosage & Schedule | Route of Administration | Tumor Growth Inhibition (vs. Control) | Citation |
| HepG2 | Hepatocellular Carcinoma | This compound | 1 mg/kg, every 3 days for 3 weeks | Intravenous (IV) | No significant difference | [7] |
| HepG2 | Hepatocellular Carcinoma | This compound | 5 mg/kg, every 3 days for 3 weeks | Intravenous (IV) | No significant difference | [7] |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin + this compound | 0.1 mg/kg Dox + 1 mg/kg OSMI-1, every 3 days for 3 weeks | Intravenous (IV) | 4.5-fold reduction in tumor formation | [7] |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin + this compound | 1 mg/kg Dox + 5 mg/kg OSMI-1, every 3 days for 3 weeks | Intravenous (IV) | 20-fold reduction in tumor formation | [7] |
| HCT116 | Colon Carcinoma | This compound | 1 mg/kg, daily for 21 days | Intravenous (IV) | Slight reduction | [2] |
| HCT116 | Colon Carcinoma | TRAIL + this compound | 500 µg/kg TRAIL (IP) + 1 mg/kg OSMI-1 (IV), daily for 21 days | Intraperitoneal (IP) & Intravenous (IV) | 5-fold reduction | [2] |
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dosage & Schedule | Observation | Citation |
| HepG2 | Doxorubicin + this compound | Up to 1 mg/kg Dox + 5 mg/kg OSMI-1 | No acute or delayed toxicity observed. | [7] |
| HCT116 | This compound | 1 mg/kg daily for 21 days | Not specified. | [2] |
Table 2: Summary of In Vivo Toxicity of this compound in Xenograft Models
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT116)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100 mm³). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[8]
Protocol 2: Preparation of this compound for Intravenous (IV) Administration
This protocol provides a method for preparing this compound for intravenous injection. Due to its limited aqueous solubility, a co-solvent system is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare the final injection solution, follow this formulation for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle:
-
The final concentration of this compound in this formulation will be 2.5 mg/mL. Adjust the initial stock concentration or volumes as needed for the desired final dose.
-
Administer the prepared solution to mice via intravenous injection (e.g., tail vein).
Note: Always prepare the final injection solution fresh on the day of use. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Protocol 3: Administration and Monitoring of this compound in Xenograft Mice
This protocol outlines the procedure for treating tumor-bearing mice and monitoring the treatment efficacy and toxicity.
Procedure:
-
Randomize mice with established tumors into control and treatment groups.
-
Administer this compound solution or vehicle control to the respective groups according to the desired dosage and schedule (e.g., 1 mg/kg, IV, daily).
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Monitor animal health and potential toxicity by recording body weight 2-3 times per week and observing for any clinical signs of distress.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
- 3. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel patient-derived xenograft mouse model for pancreatic acinar cell carcinoma demonstrates single agent activity of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-OSMI-1 Treatment for Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-GlcNAcylation is a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[1][2] In many cancers, including prostate cancer, O-GlcNAcylation levels are elevated, often correlating with increased OGT expression and poor patient prognosis.[1][3] This makes OGT a compelling therapeutic target. (Rac)-OSMI-1 is a cell-permeable small molecule inhibitor of OGT, which reduces global O-GlcNAcylation in a dose-dependent manner.[1][2][4] These notes provide an overview of treatment durations, experimental protocols, and the signaling pathway associated with OSMI-1 treatment in prostate cancer cell lines.
Data Presentation: Effects of OSMI-1 on Prostate Cancer Cells
The following tables summarize the quantitative effects of this compound as a monotherapy and in combination with other agents on various prostate cancer cell lines.
Table 1: this compound Monotherapy Effects on Prostate Cancer Cells
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| PC3, DU145 | 20 µM | Not Specified | Used as a sub-IC50 dose for combination studies.[1] | [1] |
| LNCaP | Low Dose | 24 and 48 hours | Decreased c-MYC and CDK1 proteins by 40%; decreased Androgen Receptor (AR) protein expression.[5][6] | [5][6] |
| LNCaP | 20µM (as ST045849) | 12 to 96 hours | Sustained suppression of CDK1 mRNA expression.[5][7] | [5][7] |
| PC3 | Not Specified | Not Specified | Sensitized cells to GPT2 inhibition.[5] | [5] |
| LNCaP | Dose-dependent | Not Specified | Reduced ATP levels by 50% with modest effect on proliferation (using OSMI-2).[8] | [8] |
Table 2: this compound Combination Therapy Effects on Prostate Cancer Cells
| Combination Agent | Cell Line(s) | OSMI-1 Conc. | Treatment Duration | Observed Effects | Reference |
| Docetaxel | PC3, DU145 | 20 µM | Not Specified | Enhanced chemosensitivity; increased apoptosis rate and expression of BAX and cleaved caspase-3.[1] | [1] |
| Metformin/Rotenone | LNCaP, PC3 | Low Dose | Not Specified | Significantly decreased cell viability and blocked proliferation in cancer cells but not normal prostate cells.[5][6] | [5][6] |
| GPT2 Inhibitors | LNCaP, VCaP, PC3 | Low Dose | Not Specified | Statistically significant decrease in viability; activated a cell death response.[5][7] | [5][7] |
| AT7519 (CDK inhibitor) | LNCaP, PC3 | Not Specified | 24 to 48 hours | Synthetic lethal interaction; increased sub-G1 population 5-fold after 48h, indicating cell death.[8] | [8] |
Signaling Pathway Visualization
The diagram below illustrates the proposed mechanism of action for this compound in prostate cancer cells. OSMI-1 inhibits OGT, leading to reduced O-GlcNAcylation of key oncoproteins, which in turn suppresses pro-survival signaling and induces apoptosis.
Caption: Mechanism of this compound in prostate cancer cells.
Experimental Protocols
A generalized workflow for investigating the effects of this compound is presented below, followed by detailed protocols for key assays.
Caption: General experimental workflow for OSMI-1 studies.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the OSMI-1-containing medium. Include a vehicle control (DMSO) at a concentration equal to the highest concentration used for OSMI-1.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for O-GlcNAcylation and Apoptosis Markers
This protocol is for assessing changes in protein expression and O-GlcNAcylation levels.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-O-GlcNAc RL2, anti-cleaved caspase-3, anti-BAX, anti-OGT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment for the desired duration (e.g., 24 or 48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for quantification relative to a loading control like β-actin.[9]
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with OSMI-1 (e.g., in combination with docetaxel), collect both floating and adherent cells.[1] Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. This will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
References
- 1. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (Rac)-OSMI-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT), when used in combination with established anticancer agents. By inhibiting O-GlcNAcylation, this compound can sensitize cancer cells to conventional therapies, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.[1] This document details the synergistic effects of this compound with doxorubicin, docetaxel, and TRAIL, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound is the racemic mixture of OSMI-1, a potent inhibitor of O-GlcNAc transferase (OGT) with an IC50 of 2.7 μM.[1][2][3][4] OGT is a critical enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is involved in regulating numerous cellular processes, including signal transduction, transcription, and cell cycle progression. Aberrant O-GlcNAcylation is frequently observed in cancer, contributing to tumor growth and survival. By inhibiting OGT, this compound reduces global O-GlcNAcylation, thereby modulating cancer cell biology and enhancing susceptibility to cytotoxic agents.[5][6][7]
Combination Therapy with Doxorubicin in Hepatocellular Carcinoma
The combination of this compound and doxorubicin has demonstrated synergistic anticancer activity in hepatocellular carcinoma (HCC) models, particularly in HepG2 cells.[8][9][10] This combination leads to enhanced apoptosis and a significant reduction in tumor growth both in vitro and in vivo.[8][9][10]
Data Presentation
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI) | Observations |
| HepG2 | Doxorubicin alone | Not explicitly stated | - | Moderate cytotoxicity |
| HepG2 | This compound alone | Not explicitly stated | - | Low cytotoxicity at suboptimal doses |
| HepG2 | Doxorubicin + this compound | Synergistically enhanced | <1 | Significant increase in apoptosis and reduction in cell proliferation. 20-fold reduction in tumor formation in xenograft models.[9] |
Note: Specific IC50 values for the combination are not provided in the search results, but the synergistic effect is well-documented.
Signaling Pathway
The synergistic effect of this compound and doxorubicin in HepG2 cells is mediated through the convergence of distinct stress signaling pathways. Doxorubicin activates the p53 tumor suppressor pathway, while this compound induces endoplasmic reticulum (ER) stress and inhibits the pro-survival NF-κB signaling pathway. The combination leads to enhanced activation of apoptotic pathways, including the mitochondrial Bcl2 pathway.[8][9][10]
Caption: Doxorubicin and this compound signaling.
Combination Therapy with Docetaxel in Prostate Cancer
In prostate cancer cell lines (PC3 and DU145), inhibition of OGT using this compound has been shown to sensitize cells to the cytotoxic effects of docetaxel.[11][12] This combination results in decreased cell viability and increased apoptosis compared to treatment with docetaxel alone.[11]
Data Presentation
| Cell Line | Treatment | IC50 of OSMI-1 (μM) | Combination Effect |
| PC3 | This compound | ~60 | Enhanced docetaxel-induced apoptosis |
| DU145 | This compound | ~60 | Lower cell viability in combination |
Note: The provided data indicates an IC50 of approximately 60 μM for OSMI-1 in these cell lines, with a lower dose (20 μM) used in combination studies to demonstrate synergy.[11]
Experimental Workflow
Caption: Workflow for Docetaxel combination.
Combination Therapy with TRAIL in Colon Cancer
This compound can enhance the pro-apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in colon cancer cells, such as HCT116. This is particularly relevant for overcoming TRAIL resistance, a common challenge in cancer therapy.
Signaling Pathway
This compound potentiates TRAIL-induced apoptosis through a dual mechanism. It promotes ER stress, which upregulates the death receptor 5 (DR5), a receptor for TRAIL. Simultaneously, it blocks the TRAIL-induced activation of the pro-survival NF-κB pathway.[7][13] This combination leads to enhanced caspase-8 activation and subsequent apoptosis.[7][13]
Caption: TRAIL and this compound signaling.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., HepG2, PC3, DU145, HCT116) into each well of a 96-well plate at a density of 5,000 cells/well.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Add 10 µL of various concentrations of this compound, the combination drug (doxorubicin, docetaxel, or TRAIL), or the combination of both to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Culture cells in 6-well plates and treat with the drugs as described for the cell viability assay for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blotting for O-GlcNAcylation and Signaling Proteins
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against O-GlcNAc (e.g., RL2 or CTD110.6), or other proteins of interest (e.g., p53, Bax, cleaved caspase-3, p-JNK, DR5) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and combination therapy).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection). For example, in the HepG2 xenograft model, this compound (1 mg/kg) and doxorubicin (0.1 mg/kg) were administered once every three days for three weeks.[14]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always adhere to institutional guidelines and safety protocols when handling chemical reagents and conducting animal studies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. apexbt.com [apexbt.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. static.igem.org [static.igem.org]
- 7. mdpi.com [mdpi.com]
- 8. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(Rac)-OSMI-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-OSMI-1.
Troubleshooting Guide & FAQs
Solubility & Stock Solution Preparation
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is poorly soluble in aqueous solutions and ethanol.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of the compound.[1] Some suppliers also recommend sonication or gentle warming to aid dissolution.[2][4]
Q2: What is the maximum concentration I can achieve in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, but high concentrations are achievable. For detailed solubility data, please refer to the table below. It is recommended to start with a lower concentration and gradually increase it to ensure complete dissolution.
Q3: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. To minimize this, ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation. It is advisable to add the this compound stock solution to the medium with vigorous vortexing or stirring. Preparing intermediate dilutions in a co-solvent system before final dilution in the aqueous medium can also be beneficial.
In Vitro Experiments
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the duration of the treatment. The IC50 for inhibiting O-GlcNAc transferase (OGT) is 2.7 μM.[1][3][5] In various cell lines, including CHO, COS7, and Hela cells, concentrations ranging from 10 µM to 100 µM have been used for 24 hours to observe a reduction in global O-GlcNAcylation.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How can I confirm that this compound is active in my cells?
A5: The activity of this compound can be confirmed by observing a decrease in the global O-GlcNAcylation of proteins. This is typically assessed by Western blotting using an antibody that recognizes O-GlcNAcylated proteins. A reduction in the O-GlcNAcylation of specific, known OGT substrates can also be monitored.[6]
In Vivo Experiments
Q6: How can I formulate this compound for in vivo administration?
A6: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo use. Several formulations have been reported, often involving a mixture of solvents to create a stable solution or suspension suitable for injection or oral administration. For detailed formulation protocols, please refer to the table below. It is critical to ensure the homogeneity and stability of the formulation before administration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (177.41 mM) | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 104 mg/mL (184.51 mM) | Sonication is recommended. | [2] |
| DMSO | 50 mg/mL (88.71 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [5] |
| DMSO | 20 mg/mL | Clear solution. | [4] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] |
Table 2: In Vivo Formulations for this compound
| Administration Route | Formulation | Final Concentration | Reference |
| Intravenous (IV) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5.0 mg/mL (8.87 mM) | [1] |
| Intraperitoneal (IP) / Oral | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1.83 mg/mL (3.25 mM) | [2] |
| Intraperitoneal (IP) / Oral | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.08 mg/mL | [3] |
| Oral | CMC-Na | ≥5 mg/mL (Homogeneous suspension) | [1] |
| Intraperitoneal (IP) | 4.5% DMSO, 5% Tween 80 in water | 300-1000 µ g/mouse | [2] |
| Oral | Corn oil | 2.08 mg/mL (Clear solution) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Use a fresh, unopened vial of anhydrous DMSO.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).
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If necessary, gently warm the solution and/or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5][7]
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a standard protein assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the O-GlcNAcylation signal to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: OGT-mediated stabilization of c-Myc and its inhibition by this compound.
Caption: A typical workflow for evaluating the in vitro activity of this compound.
Caption: Combined effect of this compound and Doxorubicin on apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), powder, OGT inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|COA [dcchemicals.com]
how to dissolve (Rac)-OSMI-1 for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-OSMI-1 in experiments. Find answers to frequently asked questions, troubleshooting guidance, and detailed experimental protocols below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5] Its primary mechanism of action is the inhibition of OGT, the enzyme responsible for adding O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4][5][6] OSMI-1 has an IC50 value of 2.7 μM for human OGT.[1][3][6][7] This inhibition of O-GlcNAcylation can impact various cellular signaling pathways.[8]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[1][7][9] It is advised to use fresh, newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the compound.[1][7]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in DMSO.[1][9] Sonication or gentle heating (e.g., to 37°C) can be used to aid dissolution.[9][10] For example, a stock solution of 50 mg/mL in DMSO is achievable with the help of ultrasound.[1]
Q4: How should I store the this compound solid compound and its stock solution?
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Solid Compound: Store the solid form of this compound at -20°C under desiccating conditions and protected from light.[2]
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Stock Solution: Aliquot the DMSO stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[2][9] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][4] Some sources suggest usability for up to one month when stored at -20°C.[2] For very short-term use (within one week), aliquots can be stored at 4°C.[9] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Q5: How do I prepare a working solution for in vitro (cell-based) experiments?
For cell-based experiments, the concentrated DMSO stock solution should be diluted with your cell culture medium, PBS, or physiological saline to the final desired concentration.[9] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and for some sensitive cell lines, even lower) to avoid solvent-induced toxicity.[9]
Q6: How do I prepare a formulation for in vivo experiments?
For in vivo experiments, a multi-solvent formulation is typically required. A common method involves first preparing a clear stock solution in DMSO and then sequentially adding co-solvents.[1][6] It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1][6]
Here are two example protocols:
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Protocol 1 (Clear Solution): Sequentially add and mix the following solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4] This method can yield a clear solution with a solubility of at least 2.5 mg/mL.[1][4]
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Protocol 2 (Suspended Solution): A similar formulation can also result in a suspended solution suitable for oral and intraperitoneal injection.[1] For example, a 2.08 mg/mL suspended solution can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
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Protocol 3 (Corn Oil): For some applications, a formulation with corn oil can be used. For instance, a 100 μL DMSO stock solution (20.8 mg/mL) can be added to 900 μL of corn oil and mixed evenly.[6]
Always ensure the solution is clear after adding each solvent before proceeding to the next.[10] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. The compound has precipitated out of solution. 2. The DMSO is old or has absorbed moisture. 3. The concentration is too high. | 1. Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution.[10] 2. Use fresh, anhydrous DMSO.[1][7] 3. Refer to the solubility data to ensure you are not exceeding the maximum solubility. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous buffer or media. | The compound has lower solubility in aqueous solutions. | 1. Increase the volume of the aqueous solution to lower the final concentration of this compound. 2. Consider using a formulation with co-solvents like PEG300 and Tween-80 for better solubility.[1][6] |
| Inconsistent experimental results. | 1. Instability of the compound in the working solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Variation in the final DMSO concentration between experiments. | 1. Prepare fresh working solutions for each experiment.[1][6] 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][9] 3. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls. |
| Cell toxicity observed at effective concentrations. | 1. The concentration of this compound is too high. 2. The final DMSO concentration is too high. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. For example, in CHO cells, a concentration of 50 μM for 24 hours decreased viability by about 50%.[6] 2. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%).[9] |
| Insoluble impurities are present in the product. | These may be inherent to the product or introduced during packaging. | If the impurities are insoluble, they can be removed by filtration. These minor impurities should not affect the activity of the product.[9] |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| IC50 (OGT) | 2.7 μM | Cell-free assay | [1][3][6][7] |
| Solubility | ~20 mg/mL | DMSO | |
| Solubility | 50 mg/mL (88.71 mM) | DMSO (with sonication) | [1][10] |
| Solubility | 100 mg/mL (177.41 mM) | DMSO (fresh) | [7] |
| Solubility | 104 mg/mL (184.51 mM) | DMSO (with sonication) | [9] |
| In Vivo Formulation Solubility (Clear Solution) | ≥ 2.5 mg/mL (4.44 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [1][4] |
| In Vivo Formulation Solubility (Suspended Solution) | ≥ 2.5 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [1] |
| In Vivo Formulation Solubility (Clear Solution) | 1.83 mg/mL (3.25 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[2]
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Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).[1][10]
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Vortex the vial to mix.
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If the compound is not fully dissolved, place the vial in an ultrasonic bath until the solution is clear.[10] Gentle warming to 37°C can also be applied.[10]
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
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Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2][4]
Protocol 2: In Vitro O-GlcNAcylation Inhibition Assay
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Culture your cells of interest (e.g., CHO, HeLa, COS7) to the desired confluency (e.g., 50-60%).[7][9]
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Prepare a series of dilutions of the this compound DMSO stock solution in your cell culture medium to achieve the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).[7][9] Ensure the final DMSO concentration is consistent across all conditions, including a vehicle control (medium with the same percentage of DMSO).
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for the desired time period (e.g., 24 hours).[7][9]
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After incubation, harvest the cells and prepare cell lysates.
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Analyze the level of global O-GlcNAcylation by Western blotting using an antibody that recognizes O-GlcNAcylated proteins. A dose-dependent reduction in global O-GlcNAcylation is expected with increasing concentrations of this compound.[6]
Visualizations
Caption: Mechanism of this compound action on OGT and downstream signaling.
Caption: In vitro experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
improving (Rac)-OSMI-1 stability in stock solutions
Welcome to the technical support center for (Rac)-OSMI-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on improving its stability in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the reliable and effective application of this potent O-GlcNAc transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can impact the solubility and stability of the compound.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 50 mg/mL (88.71 mM).[1] To achieve this concentration, gentle warming to 37°C and sonication may be necessary to ensure complete dissolution.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4]
Q4: Can I store my this compound stock solution at 4°C?
A4: Storage at 4°C is not recommended for more than a couple of weeks, as it may lead to degradation of the compound.[3] For any storage beyond immediate use, freezing is the preferred method.
Q5: My this compound powder is difficult to see in the vial. Is it still there?
A5: Yes, it is common for lyophilized powders, especially in small quantities, to form a thin, sometimes invisible film on the walls or bottom of the vial. To ensure all the compound is dissolved, be sure to add your solvent to the vial and vortex or sonicate thoroughly, ensuring the solvent comes into contact with all interior surfaces of the vial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in my stock solution upon freezing or thawing. | The concentration of this compound may be too high, or the stock solution was not properly dissolved initially. | 1. Warm the stock solution to 37°C and sonicate to attempt redissolving the precipitate. 2. If the precipitate persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. 3. For future preparations, ensure the compound is fully dissolved before freezing and consider preparing a slightly lower concentration stock. |
| I am observing inconsistent or lower-than-expected inhibitory activity in my cellular assays. | 1. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. The final concentration of DMSO in the cell culture medium may be too high, causing cellular stress or affecting compound solubility. 3. The this compound may have precipitated out of the aqueous culture medium. | 1. Prepare a fresh stock solution from powder and compare its activity to the old stock. 2. Ensure the final DMSO concentration in your assay does not exceed 0.5% and include a vehicle control (medium with the same DMSO concentration) in your experiment.[5] 3. When diluting the DMSO stock into aqueous media, do so in a stepwise manner to prevent precipitation. |
| My stock solution has changed color. | This could be a sign of chemical degradation. | Discard the stock solution and prepare a fresh one from powder. To investigate the cause, consider if the solution was exposed to light or reactive chemicals. |
Quantitative Data Summary
The following table summarizes the known solubility and recommended storage conditions for this compound.
| Solvent | Solubility | Storage Temperature | Storage Duration |
| DMSO | ~50 mg/mL (88.71 mM)[1] | -20°C | 1 month[1][3][4] |
| -80°C | 6 months[1][3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder (MW: 563.64 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Centrifuge the vial briefly to ensure all the powder is at the bottom.
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To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to 1 mg of powder, add 177.4 µL of DMSO.
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
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If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
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Once the solution is clear and all particulate matter is dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol describes a general method to assess the stability of your this compound stock solution over time by measuring its inhibitory activity in a cell-based assay.
Materials:
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Aliquots of your this compound stock solution stored under the desired conditions (e.g., -20°C and -80°C).
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A suitable cell line for assessing OGT activity (e.g., HeLa, HEK293).
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Cell culture reagents.
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Antibodies for Western blotting: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-β-actin or anti-GAPDH).
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Lysis buffer and reagents for Western blotting.
Procedure:
-
Time Points: Designate time points for stability testing (e.g., Day 0, 1 month, 3 months, 6 months).
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Cell Treatment: At each time point, thaw a fresh aliquot of your this compound stock solution. Prepare a series of dilutions in your cell culture medium to treat your chosen cell line for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (freshly prepared this compound solution).
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Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using an appropriate lysis buffer.
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Western Blotting:
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Determine the protein concentration of your cell lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
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Probe the membrane with an anti-O-GlcNAc antibody to assess the global levels of O-GlcNAcylated proteins.
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Probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
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Quantify the band intensities for the O-GlcNAc signal and the loading control.
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Normalize the O-GlcNAc signal to the loading control for each sample.
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Compare the reduction in O-GlcNAcylation levels induced by the stored this compound to that of the freshly prepared positive control at each time point. A significant decrease in the inhibitory effect of the stored compound indicates degradation.
-
Visualizations
O-GlcNAc Transferase (OGT) Signaling Pathway
Caption: The O-GlcNAc cycling pathway and the inhibitory action of this compound on OGT.
Experimental Workflow for Stock Solution Stability Testing
Caption: Workflow for assessing the stability of this compound stock solutions over time.
References
common problems with (Rac)-OSMI-1 in cell-based assays
Welcome to the technical support center for (Rac)-OSMI-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5][6][7] OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[8][9] By inhibiting OGT, this compound leads to a global reduction in protein O-GlcNAcylation, allowing for the study of the roles of this post-translational modification in various cellular processes.[1][8]
Q2: What is the difference between OSMI-1 and this compound?
This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of the OSMI-1 molecule. OSMI-1 is the specific, active enantiomer. For initial screening and many research applications, the racemic mixture is often used.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][10] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C for up to two years.[7] DMSO stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1][5][6][10] Repeated freeze-thaw cycles should be avoided.[5]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of O-GlcNAcylation.
Possible Cause 1: Suboptimal concentration.
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Recommendation: The effective concentration of this compound can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type. Concentrations ranging from 10 µM to 100 µM have been used in various studies.[11][12]
Possible Cause 2: Insufficient incubation time.
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Recommendation: The time required to observe a significant reduction in global O-GlcNAcylation can vary. While effects can be seen as early as two hours, a 24-hour incubation is common.[11][12] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration.
Possible Cause 3: Poor compound solubility in media.
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Recommendation: this compound has limited aqueous solubility.[12] Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound. When diluting the DMSO stock in aqueous media, mix thoroughly. Sonication may be required to fully dissolve the compound in DMSO stock solutions.[1][5]
Possible Cause 4: Issues with Western blot detection.
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Recommendation: Detecting changes in O-GlcNAcylation can be challenging. Use a validated anti-O-GlcNAc antibody and optimize your Western blot protocol. Ensure efficient protein extraction and consider using a positive control (e.g., lysate from cells with high O-GlcNAc levels) and a negative control (e.g., untreated cells).
Problem 2: Significant cytotoxicity or unexpected effects on cell viability.
Possible Cause 1: High concentration of this compound.
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Recommendation: this compound can exhibit cytotoxicity at higher concentrations.[11] For instance, a 50% decrease in viability was observed in CHO cells after 24 hours of treatment with 50 µM OSMI-1.[11] It is essential to perform a cytotoxicity assay (e.g., MTT, resazurin) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Possible Cause 2: Off-target effects.
-
Recommendation: While this compound is a valuable tool, the possibility of off-target effects should be considered. To distinguish OGT-dependent phenotypes from off-target effects, a structurally related but inactive compound could potentially be used as a negative control, though a well-characterized one for OSMI-1 is not commercially available. Alternatively, using another OGT inhibitor with a different chemical scaffold or employing genetic approaches like siRNA-mediated OGT knockdown can help validate that the observed phenotype is due to OGT inhibition.[13]
Possible Cause 3: Solvent toxicity.
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (generally <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in all experiments.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (OSMI-1) | 2.7 µM | Full-length human OGT (in vitro) | [1][3][4][7][11] |
| Effective Concentration | 10 - 100 µM | CHO, HepG2, Huh7, PC3, DU145 | [2][11][13] |
| Cytotoxicity (OSMI-1) | ~50% viability decrease at 50 µM after 24h | CHO cells | [11] |
| Cytotoxicity (OSMI-1) | Minimal at up to 100 µM after 24h | COS7, HeLa cells | [14] |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment in Cell-Based Assays
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
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Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). Store aliquots at -80°C.
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Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.
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Incubation: Incubate the cells with this compound for the predetermined optimal duration.
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Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, cell viability assays, or other functional assays.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
Visualizations
Caption: OGT Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for using this compound.
Caption: Troubleshooting Logic for Inconsistent O-GlcNAcylation Inhibition.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|COA [dcchemicals.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-OSMI-1 Working Concentration
Welcome to the technical support center for (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of OSMI-1, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5][6] OGT is the sole enzyme responsible for adding O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[7][8][9][10] This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and protein stability.[7][8] this compound inhibits OGT, leading to a global reduction in protein O-GlcNAcylation, thereby allowing for the study of the functional consequences of this modification.[1][2][3][4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, a good starting point for most cell lines is between 25 µM and 50 µM.[11] Published studies have shown effective inhibition of O-GlcNAcylation in a variety of cell lines within the 10 µM to 100 µM range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For a 10 mM stock solution, dissolve 5.64 mg of this compound in 1 mL of DMSO. To ensure complete dissolution, gentle warming and vortexing may be necessary. It is crucial to use anhydrous DMSO as the compound is sensitive to moisture, which can affect its stability and activity.
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3] When stored properly, the stock solution is stable for several months. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.
Q4: What is the IC50 of this compound?
The active enantiomer, OSMI-1, has a reported IC50 of 2.7 µM for human OGT in a cell-free assay.[12] As this compound is a racemic mixture, the concentration required for a similar level of inhibition in a cell-based assay may be higher.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of O-GlcNAcylation | Suboptimal concentration: The working concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your system. |
| Incorrect preparation or storage: The compound may have degraded due to improper handling, such as repeated freeze-thaw cycles or exposure to moisture. | Prepare fresh stock solutions using anhydrous DMSO and store them in single-use aliquots at -20°C or -80°C. | |
| Short incubation time: The duration of treatment may not be sufficient to observe a significant decrease in O-GlcNAcylation. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration. | |
| High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell. | Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase during treatment. | |
| Cell toxicity or off-target effects | High concentration: The working concentration of this compound may be too high, leading to cytotoxicity. | Determine the EC50 for your cell line using a cell viability assay (e.g., MTT, PrestoBlue). Use a concentration that effectively inhibits O-GlcNAcylation without causing significant cell death. Always include a vehicle control (DMSO) in your experiments.[13] |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.5%. If higher concentrations of this compound are required, consider preparing a more concentrated stock solution. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell passage number, confluency, or incubation times can lead to variability. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Maintain consistent incubation times and conditions. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution. | Ensure complete dissolution of this compound in DMSO before adding it to the culture medium. Gentle warming and vortexing can aid dissolution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (OSMI-1, cell-free) | 2.7 µM | [12] |
| Recommended Starting Concentration (in cells) | 25 - 50 µM | [11] |
| Effective Concentration Range (in cells) | 10 - 100 µM |
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound by Western Blot
This protocol describes how to determine the effective concentration of this compound for inhibiting O-GlcNAcylation in a specific cell line using Western blot analysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium and supplements
-
Your cell line of interest
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Preparation of this compound dilutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. h. Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and the loading control. Normalize the O-GlcNAc signal to the loading control. The concentration of this compound that shows a significant reduction in the O-GlcNAc signal without causing significant changes in the loading control is the optimal working concentration.
Visualizations
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
potential off-target effects of (Rac)-OSMI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of OSMI-1, a small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5] Its primary mechanism of action is the inhibition of OGT, the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[6][7] This inhibition leads to a global reduction of protein O-GlcNAcylation within cells.[7]
Q2: What is the in vitro potency of this compound?
A2: The active component, OSMI-1, has been shown to inhibit human OGT with an IC50 value of 2.7 µM in cell-free enzymatic assays.[2][3][4][5][7]
Q3: What are the expected on-target effects of this compound in a cellular context?
A3: In various mammalian cell lines, treatment with OSMI-1 leads to a dose-dependent decrease in global protein O-GlcNAcylation.[7] This can be observed by a molecular weight shift of heavily O-GlcNAcylated proteins, such as Nucleoporin 62 (Nup62), and a decrease in the levels of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc.[7]
Q4: Have any off-target effects of this compound been reported?
A4: While specific off-target profiling data for this compound is not extensively available in the public domain, the original study on OSMI-1 noted that it did not qualitatively alter cell surface N- or O-linked glycans, suggesting some level of specificity against other glycosyltransferases involved in their biosynthesis.[7] However, as with any small molecule inhibitor, the potential for off-target effects exists.[7] More recent and potent derivatives of OSMI-1, such as OSMI-2 and OSMI-4, are suggested to have minimal off-target effects based on limited transcriptomic and proteomic changes in cells that can compensate for OGT inhibition. It is a common concern that inhibitors can have promiscuous targets, especially within the same enzyme class.[7] Researchers should empirically validate the effects of this compound in their specific experimental system.
Q5: What is the difference between this compound and other OSMI compounds?
A5: this compound is the racemic mixture of the original OSMI-1 compound. Subsequently, other derivatives like OSMI-2 and OSMI-4 have been developed, which are reported to have improved potency and potentially greater selectivity.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Unexpected or High Cell Toxicity | 1. Off-target effects: this compound may be interacting with other cellular targets essential for viability. 2. Concentration too high: The effective concentration for OGT inhibition may be cytotoxic in your specific cell line. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a dose-response curve to determine the optimal concentration that inhibits O-GlcNAcylation without significant cell death. 2. Consider a structurally unrelated OGT inhibitor to see if the phenotype is consistent. 3. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1% DMSO). 4. Perform a Cellular Thermal Shift Assay (CETSA) to identify potential off-target binders (see protocol below). |
| Incomplete Inhibition of O-GlcNAcylation | 1. Insufficient inhibitor concentration or incubation time. 2. Limited cell permeability in the specific cell line. 3. Compensatory mechanisms: Cells may upregulate OGT expression to counteract inhibition. 4. Compound degradation: this compound may not be stable under your experimental conditions. | 1. Increase the concentration of this compound and/or extend the incubation time. A time-course experiment is recommended.[7] 2. Confirm inhibition by immunoblotting for global O-GlcNAc levels (e.g., using the RL2 antibody) and looking for a mobility shift in known O-GlcNAcylated proteins like Nup62.[7] 3. Check for increased OGT protein levels via Western blot, which can indicate a compensatory response. |
| Variability in Experimental Results | 1. Inconsistent compound preparation: this compound has limited aqueous solubility.[7] 2. Cell culture conditions: Cell density, passage number, and growth phase can affect cellular metabolism and drug sensitivity. 3. Assay variability. | 1. Prepare fresh stock solutions in an appropriate solvent like DMSO and aliquot for single use to avoid freeze-thaw cycles. Ensure complete solubilization before diluting into media.[3][4] 2. Standardize cell culture protocols. Use cells within a consistent passage number range and plate at a consistent density. 3. Include appropriate positive and negative controls in all experiments. |
Quantitative Data Summary
Table 1: On-Target Potency of OSMI-1
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| OSMI-1 | Human OGT | Coupled Enzyme Assay | 2.7 | [7] |
| OSMI-1 | Human OGT | Radiometric Capture Assay | ~2.7 | [7] |
Table 2: Illustrative Example of Off-Target Kinase Profiling Data
Disclaimer: The following data is a hypothetical representation to illustrate the type of results obtained from a kinase screen. Specific off-target kinase profiling data for this compound is not publicly available.
| Kinase | % Inhibition at 10 µM this compound |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 3% |
Experimental Protocols
Protocol 1: Assessing Global O-GlcNAcylation Levels by Western Blot
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Cell Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[7]
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
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Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification
CETSA is used to assess the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.[8][9]
-
Cell Culture and Treatment: Culture cells to high confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Western Blot: Collect the supernatant (soluble fraction) and analyze by Western blot for the target protein (OGT) or suspected off-targets. An increase in the amount of soluble protein at higher temperatures in the drug-treated sample compared to the control indicates target engagement.[8]
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): For a proteome-wide analysis of off-targets, the soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry. Proteins that show a thermal shift upon drug treatment are potential direct or indirect targets.
-
Visualizations
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGT.
Caption: Experimental workflow for assessing protein engagement using CETSA.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|COA [dcchemicals.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Identification of selective inhibitors for the glycosyltransferase MurG via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-OSMI-1 Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for conducting cytotoxicity and cell viability assays using (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of OSMI-1, a potent, cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5] Its primary mechanism is to block the enzymatic activity of OGT, which is responsible for the post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc).[1][6][7] This inhibition leads to a global reduction of O-GlcNAcylation on intracellular proteins.[7]
Q2: What is the typical concentration range for using this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line and experimental goals. However, published studies commonly use concentrations ranging from 10 µM to 50 µM.[6][7][8][9] For example, a concentration of 25 µM has been shown to effectively reduce O-GlcNAc levels and impact cell function.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[5] For storage, the stock solution in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months.[1][2][5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[2]
Q4: Does this compound directly kill cells?
A4: The cytotoxic effects of this compound are context-dependent. In some cancer cell lines, such as glioblastoma and prostate cancer cells, it can reduce cell viability on its own.[9][10] More commonly, it is used to sensitize cancer cells to other chemotherapeutic agents like doxorubicin or docetaxel, synergistically enhancing their apoptotic effects.[10][11] In other cell types, like Natural Killer (NK) cells, OSMI-1 at 25 µM did not cause significant cell death but rather inhibited their cytotoxic function.[8]
Q5: How long does it take for OSMI-1 to inhibit O-GlcNAcylation in cells?
A5: OSMI-1 shows a rapid onset of action. A substantial reduction in global O-GlcNAcylation can be observed within two hours of treatment in CHO cells at a concentration of 50 µM.[7] However, for cell viability and cytotoxicity assays, incubation times of 24 to 48 hours are frequently used to observe downstream cellular effects.[6][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability. | 1. Concentration too low: The IC50 can vary significantly between cell lines. 2. Incubation time too short: Downstream effects on viability may require longer exposure. 3. Cell line is resistant: Some cell lines may be less dependent on O-GlcNAcylation for survival. 4. Compound degradation: Improper storage of the stock solution. | 1. Perform a dose-response curve (e.g., 10 µM to 100 µM) to determine the optimal concentration. 2. Extend the incubation period (e.g., 48h, 72h). 3. Confirm target engagement by measuring global O-GlcNAc levels via Western Blot. 4. Prepare fresh stock solution and store it in aliquots at -80°C.[2] |
| Precipitate observed in culture medium. | 1. Limited aqueous solubility: OSMI-1 has limited solubility in aqueous media, especially at higher concentrations.[7] 2. Incorrect solvent for final dilution: Diluting the DMSO stock directly into media at a high ratio can cause precipitation. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). 2. Pre-warm the culture medium before adding the compound. 3. Prepare intermediate dilutions of the compound in culture medium before adding to the final cell culture plate. |
| High variability between replicates. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. 3. Incomplete compound mixing: Failure to properly mix the compound into the medium after addition. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or medium instead. 3. After adding this compound, gently swirl the plate to ensure even distribution. |
| Discrepancy between cytotoxicity assays (e.g., MTT vs. Trypan Blue). | 1. Different cellular mechanisms measured: MTT assays measure metabolic activity, which may not always correlate directly with membrane integrity measured by Trypan Blue. OGT inhibition can affect metabolism. 2. Interference with assay reagents: The compound may interfere with the chemistry of the assay. | 1. Use at least two different assays based on different principles (e.g., metabolic, membrane integrity, apoptosis marker) to confirm results. 2. Run a control with the compound in cell-free medium to check for direct reaction with assay reagents. |
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability and cytotoxicity across different cell lines as reported in various studies.
Table 1: Effect of OSMI-1 on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| PC3 (Prostate) | IC50 determined | 48h | CCK8 | Dose-dependent decrease in viability | [10] |
| DU145 (Prostate) | IC50 determined | 48h | CCK8 | Dose-dependent decrease in viability | [10] |
| U87MG (Glioblastoma) | 25 µM | 24h | Trypan Blue | Reduced number of living cells | [9] |
| GBM11 (Glioblastoma) | 25 µM | 24h | Trypan Blue | Reduced number of living cells | [9] |
| CHO | 50 µM | 24h | Cell Viability Assay | ~50% decrease in viability | [6] |
| Human Astrocytes | Up to 50 µM | 24h | Trypan Blue | No reduction in viability | [9] |
Table 2: Synergistic Cytotoxicity of OSMI-1 with Chemotherapeutic Agents
| Cell Line | OSMI-1 Conc. | Chemotherapeutic Agent | Incubation Time | Assay | Observed Effect | Reference |
| PC3 (Prostate) | 20 µM | Docetaxel | 48h | CCK8 / Flow Cytometry | Enhanced docetaxel-induced apoptosis and reduced viability | [10] |
| DU145 (Prostate) | 20 µM | Docetaxel | 48h | CCK8 / Flow Cytometry | Enhanced docetaxel-induced apoptosis and reduced viability | [10] |
| HepG2 (Liver) | Not specified | Doxorubicin | Not specified | Not specified | Synergistically enhanced anticancer activity | [11] |
| U87MG (Glioblastoma) | 25 µM | Temozolomide (200 µM) | 24h | MTT | Significantly reduced cell viability compared to TMZ alone | [9] |
Table 3: Effect of OSMI-1 on Non-Cancer Cell Types
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Primary NK Cells | 25 µM | 36-48h | PI Staining / Trypan Blue | No major differences in cell viability | [8] |
| NK92 Cells | 25 µM | 36h | PI Staining / Trypan Blue | No major differences in cell viability | [8] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol provides a detailed methodology for assessing cell viability by measuring mitochondrial metabolic activity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a single-cell suspension into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24h, 48h).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways affected by OGT inhibition via this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 9. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-OSMI-1 and OGT Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the O-GlcNAc Transferase (OGT) inhibitor, (Rac)-OSMI-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT).[1][2] OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[3][4] OSMI-1 has a reported IC50 value of 2.7 μM for OGT and works by inhibiting this enzymatic activity, leading to a global reduction of protein O-GlcNAcylation in cells.[1][5]
Q2: I treated my cells with this compound to inhibit OGT activity. Why am I seeing an increase in total OGT protein levels?
A2: The observed increase in OGT protein levels following treatment with an OGT inhibitor like OSMI-1 is a known compensatory feedback mechanism.[6][7] Cells attempt to maintain O-GlcNAc homeostasis; when OGT enzymatic activity is inhibited, a feedback loop can be triggered that results in the upregulation of OGT protein expression to counteract the inhibition.[7]
Q3: Is the compensatory upregulation of OGT expression transcriptional or translational?
A3: Current evidence suggests that the feedback regulation of OGT expression in response to altered O-GlcNAcylation levels occurs at the level of translation, not transcription.[3][8] Studies have shown that while OGT protein levels change, OGT mRNA levels often remain stable after perturbation of cellular O-GlcNAcylation.[9] In contrast, the expression of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, is typically regulated at the mRNA level.[8][9]
Q4: What is the expected effect of this compound treatment on O-GlcNAcase (OGA) levels?
A4: Treatment with OSMI-1 has been shown to cause a decrease in the protein levels of OGA.[10] This is part of the cellular homeostatic mechanism; when OGT is inhibited and O-GlcNAcylation levels fall, the cell coordinately downregulates the enzyme responsible for removing the modification.
Q5: At what concentration and for how long should I treat my cells with this compound?
A5: The optimal concentration and duration of treatment are cell-type dependent and should be determined empirically. However, a common concentration range used in published studies is 25-50 μM for 6 to 24 hours.[7][10] It is critical to perform a dose-response and time-course experiment to find the ideal conditions for your specific cell line and experimental goals, as high concentrations and long incubation times can impact cell viability.[5][11]
Troubleshooting Guides
Issue 1: No change in global O-GlcNAcylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive Compound | This compound should be stored at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1] Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions in DMSO. |
| Insufficient Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment, testing a range of concentrations (e.g., 10 μM, 25 μM, 50 μM, 100 μM).[12] |
| Insufficient Treatment Duration | The onset of action can vary. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal treatment time for your cell line.[10] |
| Western Blot Issue | Ensure your Western blot protocol is optimized for detecting O-GlcNAcylated proteins. Use a well-validated antibody for total O-GlcNAc (e.g., RL2). Run appropriate positive and negative controls. |
Issue 2: Significant cell death observed after treatment.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of OSMI-1 (>50 μM) can reduce cell viability.[5][11] Lower the concentration and/or reduce the treatment duration. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold in your specific cell line.[13] |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Run a vehicle control (DMSO alone) to confirm the solvent is not the cause of cell death. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to OGT inhibition. OGT is an essential enzyme, and its inhibition can lead to apoptosis in certain contexts.[14] Consider using a lower, non-toxic dose or a shorter treatment time. |
Issue 3: Inconsistent results for OGT protein levels (sometimes increases, sometimes no change).
| Possible Cause | Suggested Solution |
| Cell-Type Specific Effects | The compensatory response may be dependent on the cell type and its specific signaling network. One study reported no change in OGT levels, while others consistently show an increase.[7][10] It is crucial to be consistent with the cell line and culture conditions. |
| Treatment Duration | The compensatory increase in OGT protein may only be apparent after a certain duration of treatment. A short treatment may be sufficient to inhibit activity but not long enough to trigger the feedback loop. Perform a detailed time-course experiment (e.g., 6, 12, 24, 48 hours) and measure OGT protein at each time point. |
| Experimental Variability | Ensure consistent cell density, passage number, and treatment conditions. For Western blotting, ensure equal protein loading by normalizing to a stable housekeeping protein (e.g., GAPDH, β-actin). |
Data Presentation
Table 1: Inhibitor Properties and Common Experimental Parameters
| Parameter | Value | Reference(s) |
| Inhibitor | This compound / OSMI-1 | [1] |
| Target | O-GlcNAc Transferase (OGT) | [5] |
| IC50 | 2.7 μM (cell-free assay) | [5][11] |
| Common In Vitro Conc. | 25 - 50 μM | [7][10] |
| Common Treatment Time | 6 - 24 hours | [7][10] |
| Solvent | DMSO | [12] |
Table 2: Summary of Expected Effects of OSMI-1 Treatment on Key Proteins
| Target Analyte | Expected Change | Mechanism | Reference(s) |
| Global O-GlcNAcylation | Decrease | Direct inhibition of OGT enzyme | [5][10] |
| OGT Protein Level | Increase | Compensatory feedback | [7] |
| OGT mRNA Level | No Significant Change | Regulation is post-transcriptional | [9] |
| OGA Protein Level | Decrease | Coordinated homeostatic regulation | [10] |
Experimental Protocols
Protocol 1: Western Blotting for OGT, OGA, and Global O-GlcNAcylation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control (DMSO) for the desired time and concentration.
-
Place the culture dish on ice and wash cells twice with ice-cold 1X PBS.
-
Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[16]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 5% BSA in TBST).[16][18]
-
Incubate the membrane with primary antibodies (anti-OGT, anti-OGA, anti-O-GlcNAc [RL2], and a loading control like anti-GAPDH) overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times for 5 minutes each with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Protocol 2: RT-qPCR for OGT mRNA Expression
-
RNA Isolation:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA from cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's protocol.[19]
-
-
cDNA Synthesis:
-
Assess RNA concentration and purity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[19]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for OGT and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Example qPCR cycling conditions: 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for OGT and the reference gene in both treated and control samples.
-
Calculate the relative expression of OGT mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle control.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 μM) and a vehicle control for the desired duration (e.g., 24 hours).[13]
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for compensatory OGT upregulation.
Caption: Experimental workflow for analyzing this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. The Essential Role of O-GlcNAcylation in Hepatic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-OSMI-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (Rac)-OSMI-1, a cell-permeable O-GlcNAc transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the racemic mixture of OSMI-1, a selective, cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2] OGT is the enzyme responsible for adding O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGT, this compound reduces the overall levels of protein O-GlcNAcylation in cells, allowing for the study of the roles of this post-translational modification in various cellular processes.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and the desired level of OGT inhibition. A common starting point is in the range of 10-50 µM.[1][3] For example, in Chinese Hamster Ovary (CHO) cells, a maximal effect on global O-GlcNAcylation was observed at 50 µM after 24 hours.[1][3] In prostate cancer cell lines (PC3 and DU145), a dose of 20 µM (approximately one-third of the IC50) was used in combination studies.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to 24 hours or longer, depending on the experimental goals. A substantial reduction in global O-GlcNAcylation has been observed in as little as two to four hours in CHO cells.[1] For longer-term studies, such as those investigating effects on cell viability or gene expression, incubation times of 24 hours are common.[1][3]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q5: Are there any known off-target effects of this compound?
While OSMI-1 is a selective OGT inhibitor, potential off-target effects have been reported. A study in CHO cells showed that at 50 µM, OSMI-1 decreased cell viability by about 50% after 24 hours, and this effect might not be solely due to OGT inhibition.[1] A structurally related but OGT-inactive compound, PG34, showed similar effects on cell viability, suggesting a shared off-target.[1] Researchers should consider using appropriate controls, such as a lower, non-toxic concentration of this compound or a structurally similar inactive compound, to distinguish between OGT-specific and off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in O-GlcNAcylation levels between replicates | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells or plates before adding this compound. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. | |
| Variability in incubation time. | Standardize the incubation time for all samples. | |
| Lower than expected inhibition of O-GlcNAcylation | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Insufficient incubation time. | Increase the incubation time. A time-course experiment can help determine the optimal duration. | |
| Poor cell permeability in the specific cell line. | While this compound is cell-permeable, efficiency can vary. Consider alternative OGT inhibitors if permeability is a persistent issue. | |
| Degradation of this compound stock solution. | Prepare fresh aliquots from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Significant decrease in cell viability | Concentration of this compound is too high. | Perform a toxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the highest non-toxic concentration for your cell line and incubation time.[5] |
| Off-target effects of the compound. | Use the lowest effective concentration of this compound. Consider using a control compound like PG34 to assess off-target cytotoxicity.[1] | |
| High DMSO concentration in the final culture medium. | Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. | |
| Inconsistent Western blot results for O-GlcNAc levels | Issues with protein extraction or quantification. | Use a reliable lysis buffer and protein quantification method. Ensure equal protein loading in each lane. |
| Problems with the primary antibody for O-GlcNAc. | Use a well-validated antibody for O-GlcNAcylated proteins. Follow the manufacturer's recommended protocol for antibody dilution and incubation. | |
| Inefficient protein transfer to the membrane. | Optimize the Western blot transfer conditions (time, voltage, buffer composition). |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (in vitro) | 2.7 µM | Human OGT | [1][3] |
| Optimal Concentration (in cells) | 10-100 µM | CHO | [1][3] |
| 20 µM | PC3, DU145 | [4] | |
| 25 µM | NK cells | [6] | |
| 25 µM | Glioblastoma cells (U87MG, GBM11) | [5] | |
| Effect on Cell Viability | ~50% decrease at 50 µM after 24h | CHO | [1][3] |
| Significant reduction at 25 µM after 24h | U87MG, GBM11 | [5] | |
| No significant effect at 25 µM after 36h | NK cells | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control like β-actin or GAPDH.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound action on the O-GlcNAcylation signaling pathway.
Caption: General experimental workflow for studies using this compound.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
Validation & Comparative
A Comparative Guide to (Rac)-OSMI-1 and Other O-GlcNAc Transferase (OGT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of (Rac)-OSMI-1 on O-GlcNAc Transferase (OGT) with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the development of potent and specific OGT inhibitors is of significant interest for both basic research and therapeutic applications.
This compound is a cell-permeable small molecule inhibitor of OGT that has been widely used to study the functional roles of O-GlcNAcylation. This guide will compare the inhibitory activity of this compound with other known OGT inhibitors, providing a comprehensive overview of their properties.
Comparative Analysis of OGT Inhibitors
The following table summarizes the in vitro and in-cell inhibitory activities of this compound and a selection of alternative OGT inhibitors.
| Inhibitor | Type | In Vitro IC50/EC50 | In-Cell EC50 | Key Characteristics |
| This compound | Small Molecule | 2.7 µM[1][2][3][4][5][6] | ~10-50 µM (cell-type dependent) | Cell-permeable, racemate of OSMI-1. |
| OSMI-4 | Small Molecule | OSMI-4a: 1.5 µM, OSMI-4b: 0.5 µM[7] | 3 µM (HEK293T cells)[8][9][10][11] | A potent derivative of the OSMI-1 scaffold. |
| Ac4-5SGlcNAc | Metabolic Inhibitor | Not directly applicable (prodrug) | ~10-50 µM (cell-type dependent)[12], 0.8 µM (CHO cells)[13] | Cell-permeable prodrug, converted to the active inhibitor UDP-5SGlcNAc intracellularly. |
| Alloxan | Small Molecule | 0.1 mM - 9 mM[14][15][16] | Not well-defined | Early-generation OGT inhibitor, known for its diabetogenic effects and potential for off-target effects. |
| Peptide-based Inhibitors | Peptide | Variable (micromolar range)[17] | Generally not cell-permeable | Based on OGT substrate peptides, can offer high specificity but often lack cell permeability. |
Signaling Pathways and Experimental Workflows
To understand the cellular context of OGT inhibition, it is crucial to visualize the signaling pathways in which OGT is involved and the experimental workflows used to validate inhibitor activity.
Caption: OGT signaling and inhibition.
Caption: Experimental workflow for OGT inhibitor validation.
Experimental Protocols
In Vitro OGT Inhibition Assay (Radiometric)
This assay measures the incorporation of a radiolabeled GlcNAc from UDP-[³H]GlcNAc onto a substrate peptide or protein.
Materials:
-
Recombinant human OGT
-
Substrate peptide (e.g., a known OGT substrate)
-
UDP-[³H]GlcNAc
-
This compound or other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant OGT, and the substrate peptide.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding formic acid).
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using a suitable method (e.g., C18 solid-phase extraction).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
Western Blot for Global O-GlcNAcylation
This method is used to assess the overall level of protein O-GlcNAcylation in cells treated with an OGT inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: Anti-O-GlcNAc (e.g., RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the OGT inhibitor for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be used to quantify the changes in global O-GlcNAcylation.[19][20]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell culture reagents
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.[21][22][23][24][25]
Conclusion
This compound is a valuable tool for studying the roles of OGT in cellular processes, demonstrating mid-micromolar inhibitory activity. For researchers requiring higher potency, derivatives such as OSMI-4 offer a significant improvement. Metabolic inhibitors like Ac4-5SGlcNAc provide an alternative approach to reduce cellular O-GlcNAcylation levels. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, cell permeability, and potential for off-target effects. The experimental protocols provided in this guide offer a starting point for validating the activity of these inhibitors in various research contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OSMI-4 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. OSMI-4 | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Alloxan is an inhibitor of the enzyme O-linked N-acetylglucosamine transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. broadpharm.com [broadpharm.com]
A Comparative Guide to OGT Inhibitors: (Rac)-OSMI-1 and OSMI-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used O-GlcNAc Transferase (OGT) inhibitors: (Rac)-OSMI-1 and OSMI-4. The information presented is collated from various studies to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a pivotal role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Small molecule inhibitors of OGT are invaluable tools for elucidating the biological functions of O-GlcNAcylation and for validating OGT as a therapeutic target. This guide focuses on a comparative analysis of this compound and OSMI-4, two prominent, cell-permeable OGT inhibitors. It is important to note that this compound is a racemic mixture, with OSMI-1 being the active enantiomer responsible for OGT inhibition[1][2]. This guide will primarily refer to the active form, OSMI-1, when discussing its inhibitory properties.
Comparative Performance Data
The following tables summarize the key quantitative data for OSMI-1 and OSMI-4, compiled from various independent studies. Direct head-to-head comparisons under identical experimental conditions are limited in the published literature; therefore, these values should be considered as representative measures of their respective potencies.
Table 1: In Vitro and Cellular Potency of OGT Inhibitors
| Parameter | OSMI-1 | OSMI-4 | Reference(s) |
| OGT IC50 | 2.7 µM | OSMI-4a (acid): 1.5 µMOSMI-4b (ester): 0.5 µM | [1][3][4][5][6][7] |
| Cellular EC50 | Not explicitly reported | ~3 µM | [8][9][10][11] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the in vitro activity of the OGT enzyme by 50%. EC50 (half-maximal effective concentration) values indicate the concentration required to produce 50% of the maximal effect in a cell-based assay. OSMI-4 is often supplied as an ester prodrug (OSMI-4b) which is hydrolyzed to the active acid form (OSMI-4a) within the cell[5].
Mechanism of Action and Cellular Effects
Both OSMI-1 and OSMI-4 are cell-permeable inhibitors that target the catalytic activity of OGT, leading to a global reduction in protein O-GlcNAcylation levels within cells[1][5][6]. Inhibition of OGT has been shown to impact various cellular signaling pathways, frequently leading to the induction of apoptosis and sensitization of cancer cells to chemotherapy[11][12][13].
For instance, studies have demonstrated that treatment with OSMI-1 or OSMI-4 can enhance the expression of pro-apoptotic proteins such as BAX and cleaved caspase-3 in cancer cell lines[11]. Furthermore, OGT inhibition has been linked to the modulation of the NF-κB signaling pathway, a key regulator of cell survival and inflammation[12][14].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize and compare OGT inhibitors.
In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)
This assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed glycosylation reaction. A decrease in UDP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human OGT enzyme
-
Peptide or protein substrate (e.g., CKII peptide)
-
UDP-GlcNAc (donor substrate)
-
OGT inhibitor (this compound or OSMI-4)
-
UDP-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the OGT inhibitor in DMSO.
-
In a 96-well plate, combine the OGT enzyme, peptide substrate, and assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the UDP-Glo™ Reagent according to the manufacturer's instructions. This reagent converts UDP to ATP.
-
Add the Luciferin Detection Reagent, which produces a luminescent signal proportional to the amount of ATP, and thus UDP, present.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Level Assessment by Western Blot
This method is used to determine the effect of OGT inhibitors on the global O-GlcNAcylation of proteins within cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
OGT inhibitor (this compound or OSMI-4)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGT inhibitor or DMSO for a desired time period (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
OGT inhibitor (this compound or OSMI-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the OGT inhibitor or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by OGT inhibition and a typical experimental workflow for inhibitor comparison.
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Insights into O-GlcNAcylation and programmed cell death in cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 13. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAcylation and Its Role in Cancer-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-OSMI-1: A Comparative Guide to its Specificity for O-GlcNAc Transferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-OSMI-1, a known inhibitor of O-GlcNAc transferase (OGT), with other available alternatives. We will delve into its specificity, supported by experimental data, and provide detailed protocols for key assays. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their studies.
Introduction to O-GlcNAc Transferase and its Inhibition
O-GlcNAc transferase (OGT) is a crucial enzyme that catalyzes the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a regulatory role in a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.
This compound is the racemic mixture of OSMI-1, a cell-permeable small molecule inhibitor of OGT.[1][2][3] The active enantiomer, OSMI-1, has been shown to inhibit OGT with an IC50 of 2.7 μM.[4][5][6][7][8][9] This guide will focus on the specificity of this compound and its active form in targeting OGT.
Comparative Analysis of OGT Inhibitors
The development of specific and potent OGT inhibitors is an active area of research. Here, we compare OSMI-1 with other notable OGT inhibitors.
| Inhibitor | Type | IC50 (for OGT) | Cell Permeability | Known Off-Target Effects/Notes |
| OSMI-1 | Small Molecule | 2.7 µM[4][5][6][7][8][9] | Yes[4][5][6][7][8][9] | Does not qualitatively alter cell surface N- or O-linked glycans.[4][5][6][7][8][9] A structurally related compound, PG34, which lacks OGT inhibitory activity, showed similar effects on cell viability, suggesting potential off-target effects of the scaffold.[10] |
| Ac4-5SGlcNAc | Substrate Analog Precursor | Indirect inhibitor | Yes[10] | The active form, UDP-5SGlcNAc, may inhibit other UDP-GlcNAc-dependent enzymes. It can also be epimerized to UDP-5SGalNAc, potentially affecting enzymes that use UDP-GalNAc.[10] |
| L01 | Natural Product | 21.8 µM (UDP-Glo assay)[11] | Yes[11] | Did not strongly inhibit ppGalNAc-T2 (IC50 > 500 µM) and showed no effect on glucose oxidase, lactic dehydrogenase, or thioredoxin reductase. Exhibited lower toxicity compared to OSMI-1 in some studies.[11] |
| BZX1/BZX2 | Small Molecule | Not specified in provided results | Yes[12] | Known to have off-target and toxic effects.[12][13] |
| OSMI-4 | Small Molecule | More potent than OSMI-1 (EC50 ~3 µM in cells)[14] | Yes[14] | Specificity in cells is not fully characterized and may have adverse effects on cholesterol biosynthesis.[12][13] |
Specificity of this compound
The specificity of an inhibitor is paramount for its utility as a research tool and a potential therapeutic. Studies have shown that OSMI-1 is a selective inhibitor of OGT with minimal impact on other glycosylation pathways.
A key experiment to assess the specificity of glycosyltransferase inhibitors involves probing cell surface glycans. Treatment of cells with OSMI-1 did not qualitatively alter cell surface N- or O-linked glycans, as determined by lectin blotting.[10] This suggests that OSMI-1 does not broadly interfere with the complex machinery of protein glycosylation that occurs in the endoplasmic reticulum and Golgi apparatus.
Furthermore, a study comparing OSMI-1 with another natural product-derived OGT inhibitor, L01, showed that L01 did not significantly inhibit the activity of another glycosyltransferase, ppGalNAc-T2.[11] While this data is for a different inhibitor, it highlights a common approach to assessing specificity within the glycosyltransferase family. It is important to note that comprehensive profiling of OSMI-1 against a large panel of glycosyltransferases has not been extensively reported, a common challenge in the field due to the lack of standardized assay panels.[10]
Recent research has also pointed out that while newer inhibitors like OSMI-4 show high potency, their specificity in a cellular context remains to be fully elucidated.[12][13] Proteomic studies on cells treated with OSMI series inhibitors have shown limited overall transcriptomic and proteomic changes in cells that can compensate for OGT inhibition, providing indirect evidence for minimal off-target effects.[3]
Experimental Protocols
Radiometric OGT Inhibition Assay
This assay quantifies the transfer of radiolabeled GlcNAc from UDP-[³H]GlcNAc to a protein substrate.
Materials:
-
Purified OGT enzyme
-
Protein substrate (e.g., GST-Nup62)
-
UDP-[³H]GlcNAc
-
This compound or other inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail
-
Filter paper and filtration apparatus
-
Phosphoric acid wash solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified OGT, and the protein substrate.
-
Add varying concentrations of this compound or the control vehicle (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immediately immersing it in ice-cold 10% trichloroacetic acid (TCA) or a phosphoric acid wash solution.
-
Wash the filter papers extensively with the wash solution to remove unincorporated UDP-[³H]GlcNAc.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Western Blot for Global O-GlcNAcylation
This method assesses the overall level of O-GlcNAcylated proteins in cell lysates.
Materials:
-
Cell lines of interest (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of global O-GlcNAcylation. A loading control like β-actin or GAPDH should be used for normalization.
Visualizations
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound on OGT.
Caption: Experimental workflow for assessing the specificity of an OGT inhibitor.
Conclusion
This compound, and its active form OSMI-1, are valuable tools for studying the roles of OGT in cellular processes. While exhibiting good selectivity for OGT over other glycosylation pathways that determine cell surface glycan structures, researchers should be mindful of potential off-target effects of the chemical scaffold, as suggested by studies with structurally related but inactive compounds. The provided comparative data and experimental protocols aim to facilitate the effective and appropriate use of this compound in research and drug discovery endeavors. As with any inhibitor, careful experimental design and the use of appropriate controls are essential to ensure the validity of the findings.
References
- 1. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 10. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-OSMI-1 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-OSMI-1, a potent O-GlcNAc Transferase (OGT) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate your research and drug development efforts.
Introduction to this compound
This compound is the racemic mixture of OSMI-1, a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2] OGT is the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This dynamic modification is crucial for regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[3] this compound serves as a valuable tool to probe the functional roles of O-GlcNAcylation and to validate OGT as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.[3][4]
Comparative Analysis of OGT and OGA Inhibitors
To effectively evaluate the on-target effects of this compound, it is essential to compare its performance with other known modulators of the O-GlcNAc pathway. This includes other OGT inhibitors and inhibitors of O-GlcNAcase (OGA), the enzyme that removes the O-GlcNAc modification.
Table 1: Comparison of OGT Inhibitor Potency
| Compound | Target | IC50 / Ki | Cell Permeability | Notes |
| This compound | OGT | IC50: 2.7 µM[1][2][5] | Yes[1][5] | Racemate of OSMI-1. |
| OSMI-4b | OGT | EC50: ~3 µM | Yes | A potent derivative of the OSMI series. |
| Ac4-5SGlcNAc | OGT (metabolic) | Cellular EC50: 0.8–5 µM[6] | Yes (pro-drug)[6] | Metabolically converted to the active inhibitor UDP-5SGlcNAc.[6] |
| L01 | OGT | IC50: 21.8 µM[7] | Yes | Natural product identified through virtual screening; reported low toxicity. |
| Alloxan | OGT | IC50: 100 µM[8] | Yes | Known to generate reactive oxygen species, leading to off-target toxicity.[8][9] |
| BZX2 | OGT | - | Yes | A small molecule inhibitor of OGT. |
Table 2: Comparison of OGA Inhibitor Potency
| Compound | Target | IC50 / Ki | Cell Permeability | Notes |
| Thiamet-G | OGA | Ki: 20-21 nM[10][11] | Yes | Potent and selective OGA inhibitor. |
| NButGT | OGA | - | Yes | An OGA inhibitor. |
| PUGNAc | OGA | - | Yes | An OGA inhibitor. |
Table 3: Cellular Effects of OGT and OGA Inhibitors
| Compound | Cell Line(s) | Concentration | Effect on Global O-GlcNAcylation | Effect on Cell Viability |
| This compound | CHO | 10-100 µM | Dose-dependent reduction[12] | ~50% decrease at 50 µM after 24h[5][12] |
| This compound | COS7, HeLa | up to 100 µM | Reduction | >50% decrease at 50 µM[13] |
| Ac4-5SGlcNAc | CHO | 50 µM | Reduction (slower onset than OSMI-1)[12] | No significant effect reported[12] |
| L01 | COS7, HeLa | up to 100 µM | Dose-dependent reduction | Minimal dose-dependent effects[13] |
| Thiamet-G | Primary NK cells | 50 µM | Marked increase[14] | No major differences[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to confirm the on-target effects of this compound.
Western Blotting for Global O-GlcNAcylation
This protocol is used to assess the overall levels of O-GlcNAcylated proteins in cells following treatment with an OGT inhibitor.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to include an OGA inhibitor, such as Thiamet-G (50 µM), in the lysis buffer to prevent de-O-GlcNAcylation during sample preparation.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control, such as β-actin or GAPDH.
-
Nup62 Mobility Shift Assay
This assay confirms OGT inhibition by observing the change in molecular weight of a known O-GlcNAcylated protein, Nucleoporin 62 (Nup62).
-
Follow Steps 1-3 from the Western Blotting protocol above.
-
SDS-PAGE and Western Blotting:
-
Proceed with SDS-PAGE and protein transfer as described above.
-
After blocking, incubate the membrane with a primary antibody specific for Nup62 overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
Develop the blot and observe the electrophoretic mobility of Nup62. A downward shift in the molecular weight of Nup62 in inhibitor-treated samples indicates a loss of O-GlcNAc modifications.[12]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[17][20]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: O-GlcNAc signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for confirming on-target effects of this compound by Western Blot.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Item - Structure-Based Evolution of Low Nanomolar OâGlcNAc Transferase Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of (Rac)-OSMI-1: A Comparative Guide for Researchers
(Rac)-OSMI-1 is a widely utilized cell-permeable inhibitor of O-GlcNAc transferase (OGT), an essential enzyme that catalyzes the addition of β-N-acetylglucosamine to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] Understanding the selectivity of this inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound's activity against its primary target, OGT, and discusses the current understanding of its cross-reactivity with other glycosyltransferases, supported by experimental data and detailed protocols.
Performance Comparison: this compound Inhibition Profile
While comprehensive cross-reactivity panels for glycosyltransferase inhibitors are not as established as those for other enzyme classes like kinases, the specificity of this compound has been primarily evaluated by its potent inhibition of OGT and the lack of significant off-target effects on global cell-surface glycosylation.[1][4]
This compound is the racemic mixture of OSMI-1, which demonstrates a half-maximal inhibitory concentration (IC50) in the low micromolar range against human OGT in vitro.[2][4]
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| OSMI-1 | O-GlcNAc Transferase (OGT) | 2.7 | Coupled enzyme assay | [4] |
| OSMI-1 | O-GlcNAc Transferase (OGT) | ~2.7 | Radiometric capture assay | [4] |
Table 1: In vitro inhibitory activity of OSMI-1 against O-GlcNAc Transferase (OGT).
The selectivity of OSMI-1 is supported by studies showing that it does not qualitatively alter cell surface N- or O-linked glycans in various mammalian cell lines.[1][2][3] This is a crucial indicator, as alterations in these surface glycans would suggest inhibition of other glycosyltransferases resident in the Golgi apparatus. The primary method to assess this is through lectin blotting, which uses a panel of carbohydrate-binding proteins (lectins) to probe for specific glycan structures.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
In Vitro O-GlcNAc Transferase (OGT) Inhibition Assay (Radiometric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against OGT using a radiolabeled sugar donor.
Materials:
-
Recombinant human OGT
-
Synthetic peptide substrate (e.g., a known OGT substrate)
-
UDP-[³H]GlcNAc (radiolabeled sugar donor)
-
This compound or other inhibitors
-
Assay buffer: 50 mM Sodium Cacodylate, pH 6.5, 5 mM MnCl₂, 1 mg/mL BSA
-
Stop solution: 50 mM Formic Acid
-
C18 cartridges for peptide purification
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, OGT enzyme, and the synthetic peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc using a C18 cartridge.
-
Elute the labeled peptide from the cartridge.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.[5]
UDP-Glo™ Glycosyltransferase Assay
This commercially available bioluminescent assay provides a non-radioactive method to measure the activity of glycosyltransferases that produce UDP as a product, including OGT.[6][7]
Materials:
-
Recombinant human OGT
-
Acceptor substrate (peptide or protein)
-
UDP-GlcNAc
-
This compound or other inhibitors
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega), which includes UDP Detection Reagent.
-
White, opaque multi-well plates suitable for luminescence measurements.
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a multi-well plate containing OGT, the acceptor substrate, and UDP-GlcNAc in the appropriate reaction buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent converts the UDP product to ATP, which is then used in a luciferase reaction to generate light.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of UDP produced and thus to the OGT activity. Calculate inhibition and IC50 values as described for the radiometric assay.[7][8]
Lectin Blotting for Assessing Off-Target Effects on Cell-Surface Glycosylation
This protocol is used to qualitatively assess changes in the global profile of cell-surface N- and O-linked glycans after inhibitor treatment.[4]
Materials:
-
Mammalian cell line of interest
-
This compound
-
Cell lysis buffer
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 3% BSA in TBST)
-
A panel of biotinylated lectins with different glycan specificities (e.g., Con A for mannose, WGA for GlcNAc/sialic acid, etc.)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare total cell lysates.
-
Separate the proteins from the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific biotinylated lectin diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Compare the lectin blotting patterns between the control and this compound treated samples. A lack of significant changes in the patterns suggests that the inhibitor does not broadly affect the major cell-surface glycosylation pathways.[9][10][11]
Visualizing the Cellular Context
The following diagrams illustrate the relevant biological pathways and the experimental workflow for assessing inhibitor specificity.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: OGT resides in a distinct cellular compartment from Golgi glycosyltransferases.
References
- 1. A small molecule that inhibits OGT activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OSMI-1, O-GlcNAc transferase (OGT) inhibitor (CAS 1681056-61-0) | Abcam [abcam.com]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 7. promega.co.uk [promega.co.uk]
- 8. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. aspariaglycomics.com [aspariaglycomics.com]
- 11. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enantiomer-Specific Activity of OSMI-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the O-GlcNAc transferase (OGT) inhibitor OSMI-1, focusing on the activity of its racemic mixture versus its individual enantiomers. While OSMI-1 is a widely used research tool to study the physiological roles of O-GlcNAcylation, a post-translational modification implicated in numerous cellular processes, detailed public data on the specific activities of its separated enantiomers remains limited. This guide summarizes the available data for racemic OSMI-1 and draws inferences from related next-generation inhibitors to provide a comprehensive overview for the research community.
Overview of OSMI-1
OSMI-1 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for adding O-GlcNAc to nuclear and cytoplasmic proteins. The racemic form of OSMI-1 has been shown to inhibit OGT with an IC50 of 2.7 µM in in vitro assays.[1] It is utilized in a variety of cell-based assays to probe the functional consequences of reduced O-GlcNAcylation.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of racemic OSMI-1 against OGT. Data for the individual enantiomers is not currently available in the public domain.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Racemic OSMI-1 | OGT | Biochemical (in vitro) | 2.7 | [1] |
| (R)-OSMI-1 | OGT | - | N/A | - |
| (S)-OSMI-1 | OGT | - | N/A | - |
N/A: Not Available
Signaling Pathway of O-GlcNAc Cycling and OSMI-1 Inhibition
The diagram below illustrates the central role of OGT in O-GlcNAc cycling and the mechanism of inhibition by OSMI-1. OGT transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues of target proteins. This modification is reversed by O-GlcNAcase (OGA). OSMI-1 directly inhibits the catalytic activity of OGT, leading to a global reduction in protein O-GlcNAcylation.
Caption: OGT catalyzes the addition of O-GlcNAc to proteins, a process reversed by OGA. OSMI-1 inhibits OGT.
Experimental Workflow for Assessing OGT Inhibition
A typical workflow to evaluate the efficacy of OGT inhibitors like OSMI-1 involves both in vitro biochemical assays and cell-based experiments.
Caption: Evaluation of OGT inhibitors involves in vitro IC50 determination and cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro OGT Inhibition Assay (Example)
This protocol describes a common method to determine the IC50 of an OGT inhibitor.
-
Reagents and Materials:
-
Recombinant human OGT enzyme
-
UDP-[³H]GlcNAc (radiolabeled substrate)
-
Peptide or protein substrate (e.g., CKII peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
OSMI-1 (racemate and/or individual enantiomers) dissolved in DMSO
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a serial dilution of OSMI-1 in DMSO.
-
In a microplate, combine the assay buffer, OGT enzyme, and the peptide substrate.
-
Add the diluted OSMI-1 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter paper to capture the radiolabeled peptide.
-
Wash the filter paper to remove unincorporated UDP-[³H]GlcNAc.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of OGT inhibition for each concentration of OSMI-1 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based O-GlcNAcylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of OSMI-1 on global O-GlcNAcylation in cultured cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293T) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of racemic OSMI-1 and/or its individual enantiomers for a specific duration (e.g., 24 hours). Include a vehicle-treated control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for O-GlcNAcylated proteins and the loading control.
-
Normalize the O-GlcNAc signal to the loading control signal for each sample.
-
Compare the normalized O-GlcNAc levels in the OSMI-1-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Conclusion
While racemic OSMI-1 is a valuable tool for studying O-GlcNAcylation, a complete understanding of its inhibitory profile requires a direct comparison of its enantiomers. Based on indirect evidence from related compounds, it is probable that the (R)-enantiomer of OSMI-1 is the more active inhibitor of OGT. Future studies detailing the synthesis, separation, and biological evaluation of the individual (R)- and (S)-enantiomers of OSMI-1 are needed to definitively confirm this and to provide the research community with more precise chemical probes to investigate the complex biology of O-GlcNAcylation. Researchers should exercise caution when interpreting results obtained with the racemic mixture, as the less active enantiomer could potentially contribute to off-target effects.
References
Validating (Rac)-OSMI-1 Activity: A Comparative Guide to OGT Inhibition Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the activity of O-GlcNAc Transferase (OGT) inhibitors, focusing on the use of Nup62 molecular weight shift for (Rac)-OSMI-1. This document outlines the experimental data and detailed protocols for the Nup62 assay and compares its performance with alternative biochemical and cell-based assays.
Introduction to OGT and this compound
O-GlcNAc transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, plays a regulatory role in a multitude of cellular processes, including signal transduction, transcription, and cell cycle control.[2] Dysregulation of OGT activity has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a compelling therapeutic target.[3][4]
This compound is a cell-permeable inhibitor of OGT.[5][6][7] Validating its on-target activity within a cellular context is critical for its development as a research tool and potential therapeutic agent. One established method to demonstrate OGT inhibition in cells is to monitor the molecular weight shift of the nuclear pore protein Nup62.[8]
Nup62 Molecular Weight Shift Assay: A Cellular Biomarker for OGT Inhibition
The nucleoporin Nup62 is a heavily O-GlcNAcylated protein, bearing numerous O-GlcNAc moieties that contribute significantly to its overall molecular mass.[8][9] Inhibition of OGT activity by compounds like this compound leads to a reduction in Nup62 O-GlcNAcylation. This loss of glycosylation results in a detectable decrease in the apparent molecular weight of Nup62 as observed by Western blotting, providing a reliable cellular biomarker for OGT inhibition.[8]
Key Advantages:
-
Cell-based: Directly demonstrates the inhibitor's activity within a biological context.
-
Physiologically relevant: Monitors the modification of an endogenous, heavily glycosylated OGT substrate.
-
Qualitative and Semi-Quantitative: The band shift provides clear qualitative evidence of OGT inhibition, and densitometry can be used for semi-quantitative analysis.[10]
Limitations:
-
Indirect measure of enzyme activity: Does not provide direct kinetic data.
-
Semi-quantitative: While densitometry can be applied, it is less precise than in vitro biochemical assays for determining IC50 values.
Comparison of OGT Inhibition Assays
The following table summarizes the performance of the Nup62 molecular weight shift assay in comparison to other common methods for validating OGT inhibitor activity.
| Assay | Principle | Throughput | Data Output | This compound Applicability | Advantages | Disadvantages |
| Nup62 Molecular Weight Shift | Western blot detection of decreased Nup62 molecular weight due to reduced O-GlcNAcylation upon OGT inhibition.[8] | Low to Medium | Qualitative/Semi-quantitative | Demonstrated | Cell-based, physiologically relevant. | Indirect, semi-quantitative. |
| UDP-Glo™ Assay | Bioluminescent detection of UDP, a product of the OGT reaction.[1][3][11] | High | Quantitative (IC50) | Applicable | High-throughput, quantitative, commercially available kit. | In vitro, potential for false positives from compounds interfering with the coupled enzyme reaction.[4][8] |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled substrate or inhibitor upon binding to OGT.[1][12] | High | Quantitative (IC50, Kd) | Applicable | High-throughput, homogenous, provides binding affinity data. | In vitro, requires synthesis of fluorescent probes, only detects competitive binders.[1] |
| Radiometric Assay | Measures the incorporation of a radiolabeled GlcNAc sugar from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc into a substrate.[12] | Low to Medium | Quantitative (IC50) | Applicable | Direct and sensitive measurement of enzyme activity. | Use of radioactivity, high cost, waste disposal issues.[12] |
Experimental Protocols
Nup62 Molecular Weight Shift Western Blot Protocol
This protocol describes the steps to assess the effect of this compound on the O-GlcNAcylation status of Nup62 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nup62 (e.g., mAb414) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
A downward shift in the Nup62 band in this compound treated samples compared to the control indicates OGT inhibition.
-
A loading control, such as β-actin or GAPDH, should be probed on the same blot to ensure equal protein loading.
-
UDP-Glo™ Glycosyltransferase Assay Protocol
This protocol provides a general outline for determining the in vitro IC50 value of this compound using the commercially available UDP-Glo™ assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Prepare solutions of recombinant human OGT, a suitable peptide substrate (e.g., CKII peptide or one derived from Nup62), and UDP-GlcNAc.
-
Prepare a serial dilution of this compound.
-
-
OGT Reaction:
-
In a 96-well plate, set up the OGT reaction by adding the reaction buffer, OGT enzyme, peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
UDP Detection:
-
Add an equal volume of the UDP Detection Reagent to each well. This reagent simultaneously stops the OGT reaction and initiates the conversion of UDP to a luminescent signal.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of UDP produced.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the OGT signaling pathway and the experimental workflows.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Quantitative regulation of nuclear pore complex proteins by O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylation of Nup62 by TIP60 ensures accurate chromosome segregation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Post-translational O-GlcNAcylation is essential for nuclear pore integrity and maintenance of the pore selectivity filter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide to Assessing Cell Surface Glycans: The Role of (Rac)-OSMI-1 in Lectin Blotting Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess changes in cell surface glycans, with a specific focus on the application and effects of (Rac)-OSMI-1, a potent O-GlcNAc Transferase (OGT) inhibitor. Experimental data and protocols are presented to offer a clear understanding of how to effectively utilize lectin blotting and other techniques in your research.
Introduction to this compound and Cell Surface Glycosylation
This compound is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT) with an IC50 of 2.7 μM.[1][2][3] OGT is a crucial enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[4] This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating numerous cellular functions.[4]
An important consideration for researchers studying cell surface glycans is the specificity of the inhibitors used. This compound is noteworthy because it has been shown to inhibit intracellular O-GlcNAcylation without qualitatively altering cell surface N- or O-linked glycans.[1][2][3][4] This makes it a valuable tool for dissecting intracellular O-GlcNAc signaling from changes in the cell surface glycome.
Lectin blotting is a powerful and widely used technique to characterize glycan structures on glycoproteins.[5][6][7] It utilizes the specific carbohydrate-binding properties of lectins to detect changes in glycosylation patterns that are often associated with disease states or cellular responses to stimuli.[5][7]
Comparative Analysis: this compound vs. Other Glycosylation Inhibitors
The following table summarizes the effects of this compound in comparison to other commonly used glycosylation inhibitors. This comparison is critical for selecting the appropriate tool to investigate specific glycosylation pathways.
| Inhibitor | Target | Primary Effect | Effect on Cell Surface Glycans (as detected by Lectin Blotting) | Reference |
| This compound | O-GlcNAc Transferase (OGT) | Inhibits intracellular O-GlcNAcylation. | No qualitative changes expected. Serves as a negative control for cell surface glycan alterations when studying O-GlcNAcylation. | [1][2][4] |
| Tunicamycin | GlcNAc phosphotransferase (GPT) | Blocks the synthesis of all N-linked glycans. | Drastic reduction or complete absence of N-linked glycan signals. | [8] |
| Brefeldin A | Protein transport from ER to Golgi | Disrupts the Golgi apparatus, affecting glycan processing. | Alters terminal glycosylation, such as sialylation. | [8] |
| Plant Alkaloids (e.g., Swainsonine) | Golgi α-mannosidase II | Inhibit the processing of N-linked glycans, leading to the accumulation of hybrid-type glycans. | Changes in lectin binding patterns, reflecting altered N-glycan structures. | [8] |
| Ac4-5SGlcNAc | O-GlcNAc Transferase (OGT) | Metabolically converted to a non-hydrolyzable UDP-GlcNAc analog, inhibiting OGT. | Similar to OSMI-1, no direct, qualitative changes to cell surface N- or O-linked glycans are expected. | [4][9] |
Experimental Protocols
Protocol for this compound Treatment of Cells
This protocol describes the general procedure for treating cultured cells with this compound to inhibit O-GlcNAcylation.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.[3]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A typical starting concentration is 50 μM.[2][4] Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours). A time-course experiment is recommended to determine the optimal treatment time for your cell line and experimental goals.[4]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for subsequent analysis (e.g., cell lysis for lectin blotting).
Protocol for Lectin Blotting of Cell Surface Glycoproteins
This protocol outlines the key steps for performing lectin blotting to analyze cell surface glycoproteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Electrotransfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 3% BSA or 5% non-fat dry milk in TBST, note that milk contains glycoproteins and may not be suitable for all lectins)[5][9]
-
Tris-buffered saline with Tween 20 (TBST)
-
Biotinylated lectins of interest
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound treated and control cells using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[5][6]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][6]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific binding.[5][9]
-
Lectin Incubation: Incubate the membrane with the desired biotinylated lectin (e.g., Concanavalin A for mannose structures, Wheat Germ Agglutinin for N-acetylglucosamine and sialic acid) diluted in blocking buffer for 1-2 hours at room temperature.[5]
-
Washing: Wash the membrane multiple times with TBST to remove unbound lectin.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Repeat the washing steps with TBST.
-
Detection: Apply a chemiluminescent HRP substrate to the membrane and visualize the bands using an imaging system.[6]
Visualizations
Signaling Pathway: O-GlcNAc Cycling and the Effect of this compound
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGT.
Experimental Workflow: Lectin Blotting for Glycan Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-OSMI-1 and Ac4-5SGlcNAc for O-GlcNAc Transferase (OGT) Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable O-GlcNAc Transferase (OGT) inhibitor is critical for investigating the myriad of cellular processes regulated by O-GlcNAcylation. This guide provides an objective comparison of two widely used OGT inhibitors, (Rac)-OSMI-1 and Ac4-5SGlcNAc, supported by experimental data and detailed protocols to aid in your research.
Introduction to OGT and its Inhibitors
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including transcription, translation, signal transduction, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Small molecule inhibitors of OGT are invaluable tools for elucidating the functional roles of O-GlcNAcylation and for validating OGT as a therapeutic target. This compound is a cell-permeable small molecule inhibitor identified through high-throughput screening. Ac4-5SGlcNAc, on the other hand, is a metabolic inhibitor that, once inside the cell, is converted to the active inhibitor UDP-5SGlcNAc.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and Ac4-5SGlcNAc based on available experimental data.
| Parameter | This compound | Ac4-5SGlcNAc | Reference |
| Mechanism of Action | Non-competitive with respect to UDP-GlcNAc | Metabolic precursor, converted to UDP-5SGlcNAc which is competitive with UDP-GlcNAc | [1] |
| In Vitro IC50 | 2.7 μM (for full-length human OGT) | IC50 of the active form, UDP-5SGlcNAc, is ~78.8 μM in one assay and 11.1 µM in another, showing dependence on UDP-GlcNAc concentration. | [1] |
| Cellular EC50 | Not explicitly stated, but maximal effect at 50 μM in CHO cells | 0.8–5 μM (depending on cell type) | [1] |
| Onset of Action in Cells | Substantial reduction in O-GlcNAcylation within 2 hours | Effect observed at 4 hours | [1] |
| Off-Target Effects | Does not qualitatively alter cell surface N- or O-linked glycans | Can affect other UDP-GlcNAc-dependent enzymes and UDP-GalNAc-dependent enzymes. | [1] |
| Cell Viability | Can decrease cell viability at higher concentrations (e.g., ~50% decrease in CHO cells at 50 μM after 24 hours) | Generally reported to have no effect on cell viability at effective concentrations. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
OGT Activity Assay (In Vitro)
This protocol describes a common method to measure OGT activity using a synthetic peptide substrate and radiolabeled UDP-GlcNAc.
Materials:
-
Purified OGT enzyme
-
Synthetic peptide substrate (e.g., a peptide derived from a known OGT substrate)
-
UDP-[6-³H]GlcNAc
-
Assay buffer: 50 mM Sodium Cacodylate (pH 6.0–7.0), 5 mM MnCl₂, 2.5 mM 5'-AMP, 1 mg/mL BSA
-
Reaction stop solution: 50 mM formic acid
-
SP-Sephadex or C18 cartridge for purification
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a final volume of 50 μL containing the assay buffer, 3–15 mM synthetic peptide, 1.85–3.7 kBq of UDP-[6-³H]GlcNAc, and the OGT enzyme.[2]
-
To test inhibitors, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates.
-
Incubate the reaction at 20°C for 30–60 minutes.[2]
-
Stop the reaction by adding 450 μL of 50 mM formic acid.[2]
-
Separate the radiolabeled peptide from unincorporated UDP-[6-³H]GlcNAc using an SP-Sephadex or C18 cartridge.[2]
-
Elute the labeled peptide and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate OGT activity based on the amount of incorporated radioactivity over time.
Western Blotting for Global O-GlcNAcylation
This protocol outlines the steps to assess the overall levels of O-GlcNAcylated proteins in cell lysates.
Materials:
-
Cells treated with OGT inhibitors or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound, Ac4-5SGlcNAc, or a vehicle control for the desired time and concentration.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay
This protocol describes a method to determine the effect of OGT inhibitors on cell viability using a tetrazolium-based colorimetric assay (e.g., XTT or MTT).
Materials:
-
Cells cultured in a 96-well plate
-
OGT inhibitors (this compound, Ac4-5SGlcNAc) at various concentrations
-
XTT reagent and Electron Coupling Reagent (or similar tetrazolium-based reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density in 100 μL of culture medium per well.[3]
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the OGT inhibitors or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Prepare the XTT working solution by mixing the XTT Reagent and Electron Coupling Reagent.[3]
-
Add 70 μL of the XTT working solution to each well.[3]
-
Incubate the plate at 37°C for 4 hours, or until a color change is apparent.[3]
-
Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with media alone.
Signaling Pathways and Experimental Workflows
The inhibition of OGT can have widespread effects on cellular signaling. Below are diagrams illustrating the mechanism of action of the inhibitors and a key signaling pathway influenced by OGT.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Rac)-OSMI-1
Researchers and laboratory personnel handling (Rac)-OSMI-1, a cell-permeable O-GlcNAc transferase (OGT) inhibitor, must adhere to strict safety protocols to mitigate risks and ensure proper disposal.[1][2][3][4][5] This guide provides essential safety information, detailed disposal procedures, and logistical considerations to support laboratory safety and chemical handling best practices.
Essential Safety & Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[3] This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Handling: Avoid inhalation of dust or aerosols.[6] Use in a well-ventilated area or with appropriate exhaust ventilation.[6] Prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₅N₃O₆S₂ | [7] |
| Molecular Weight | 563.64 g/mol | [7] |
| IC₅₀ for OGT | 2.7 µM | [1][2] |
| Solubility in DMSO | 50 mg/mL (88.71 mM) (ultrasonication recommended) | [5] |
| Storage (Powder) | -20°C | [6] |
| Storage (in Solvent) | -80°C | [6] |
Experimental Protocols: Spill & Decontamination Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Absorb Spills: For liquid spills, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.[6]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[6]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[6]
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. All disposal must be conducted through an approved waste disposal plant.[6]
1. Waste Segregation:
- Solid Waste: Place unused this compound powder, contaminated PPE (gloves, etc.), and weighing papers into a clearly labeled hazardous waste container designated for solid chemical waste.
- Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Labeling:
- All waste containers must be clearly labeled with the full chemical name "this compound," the appropriate hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment"), and the date of accumulation.
3. Waste Storage:
- Store hazardous waste containers in a designated, secure area, away from general laboratory traffic and drains. Ensure containers are sealed to prevent leaks or spills.
4. Waste Disposal Request:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling (Rac)-OSMI-1
(Rac)-OSMI-1 , a racemate of the O-GlcNAc transferase (OGT) inhibitor OSMI-1, is a valuable tool for researchers studying the roles of O-GlcNAcylation in various cellular processes.[1][2][3][4][5] As a cell-permeable compound, it allows for the investigation of OGT's function in cell lines and in vivo models.[6][7][8][9] However, due to its biological activity and potential hazards, stringent safety protocols must be followed during its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the final and critical barrier in preventing exposure to hazardous substances.[10] Based on the Safety Data Sheet (SDS) for this compound, the following PPE is mandatory when handling this compound.[11]
Eye and Face Protection:
-
Safety goggles with side-shields are required to protect against splashes and airborne particles.[11] In situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles for enhanced protection.[12][13]
Hand Protection:
-
Protective gloves are essential to prevent skin contact.[11] Given the nature of the compound, chemically resistant gloves should be selected. It is good practice to use double gloves (inner and outer chemical-resistant gloves) for added protection.[14][15] Disposable gloves should never be reused.[12]
Body Protection:
-
Impervious clothing , such as a lab coat with snaps for quick removal, is necessary to protect the skin and street clothes from contamination.[11][12] Long pants and closed-toed shoes are also required in a laboratory setting.[12]
Respiratory Protection:
-
A suitable respirator should be used to prevent inhalation of the compound, especially when handling the powder form or creating solutions.[11] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, should be the primary means of controlling airborne exposure.[11]
Quantitative Safety and Activity Data
The following table summarizes key quantitative data for this compound, providing researchers with essential information for experimental design and safety assessment.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (OGT) | 2.7 µM | Human OGT (cell-free) | [6][7][8] |
| LC₅₀ (24h) | 45 µM (0.025 mg/mL) | Zebrafish | [7] |
| Effective Concentration | 10-100 µM | CHO cells (inhibition of O-GlcNAcylation) | [7][9] |
| Molecular Weight | 563.64 g/mol | N/A | [2][11] |
| Solubility | 50 mg/mL in DMSO | N/A | [5] |
Handling, Storage, and Disposal
Handling:
-
Avoid inhalation, and contact with eyes and skin.[11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in areas where the compound is handled.[11]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
For preparing stock solutions, if needed, heat the tube to 37°C and use an ultrasonic bath to aid dissolution.[5]
Storage:
-
Store the powder at -20°C for up to 24 months.[2]
-
Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2][3][5]
-
Avoid repeated freeze-thaw cycles by storing solutions in aliquots.[5]
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[11]
-
Avoid release to the environment as the compound is very toxic to aquatic life with long-lasting effects.[11]
-
Collect any spillage.[11]
Experimental Protocol: Inhibition of O-GlcNAcylation in Cell Culture
This protocol outlines a general procedure for treating mammalian cells with this compound to inhibit protein O-GlcNAcylation, based on cited literature.
-
Cell Seeding: Plate mammalian cells (e.g., CHO, HepG2, HCT116) in appropriate culture vessels and grow to 50-60% confluency.[6]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 50 mM stock solution can be prepared by dissolving 28.18 mg of the compound in 1 mL of DMSO.
-
Treatment: Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24 hours).[7]
-
Cell Lysis and Analysis: After treatment, harvest the cells and prepare cell lysates. The level of protein O-GlcNAcylation can then be assessed by Western blot analysis using an antibody specific for O-GlcNAc modifications.
Signaling Pathway Modulation by OSMI-1
This compound, through its inhibition of OGT, has been shown to modulate several key signaling pathways, which can lead to enhanced apoptosis in cancer cells, particularly when used in combination with other agents like Doxorubicin or TRAIL.[16][17] The diagram below illustrates the interplay between OSMI-1-induced ER stress, NF-κB inhibition, and the downstream apoptotic signaling.
Caption: Signaling pathways affected by OSMI-1 leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 9. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iogp.org [iogp.org]
- 11. This compound|MSDS [dcchemicals.com]
- 12. trentu.ca [trentu.ca]
- 13. osha.gov [osha.gov]
- 14. epa.gov [epa.gov]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
